2-(Chloromethyl)pyrimidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(chloromethyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGVMJXAZRCTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601770 | |
| Record name | 2-(Chloromethyl)pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936643-80-0 | |
| Record name | Pyrimidine, 2-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936643-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)pyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)pyrimidine (B1313406) hydrochloride is a heterocyclic organic compound that serves as a valuable synthetic intermediate in the fields of medicinal chemistry and drug development.[1][2] Its structure, featuring a reactive chloromethyl group attached to a pyrimidine (B1678525) ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. This is due in part to its ability to mimic the purine (B94841) core of ATP, allowing for the design of competitive inhibitors for enzymes such as kinases.[1] This guide provides a comprehensive overview of the known chemical and physical properties of 2-(Chloromethyl)pyrimidine hydrochloride, its reactivity, and its potential applications in the synthesis of bioactive molecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. The data has been compiled from various chemical suppliers and databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(chloromethyl)pyrimidine;hydrochloride | [3] |
| CAS Number | 936643-80-0 | [2][4] |
| Molecular Formula | C₅H₅ClN₂ · HCl | [2][4] |
| Molecular Weight | 165.02 g/mol | [3][5] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 138-140 °C | [6] |
| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [2] |
| Purity | ≥95% | [2] |
| Storage | Store at -20°C for long-term stability. | [7] |
| Stability | Stable for at least 4 years when stored at -20°C. | [7] |
Spectral Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference Data)
-
¹H NMR (of 2-(Chloromethyl)pyridine (B1213738) hydrochloride): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine (B92270) ring and a singlet for the methylene (B1212753) (-CH₂) protons. The exact chemical shifts will be influenced by the solvent and the protonation state of the nitrogen atoms.[8]
-
¹³C NMR (of 2-(Chloromethyl)pyridine hydrochloride): The carbon NMR spectrum will display signals for the carbons of the pyridine ring and a signal for the chloromethyl carbon.[9]
3.2. Infrared (IR) Spectroscopy (Reference Data)
The IR spectrum of 2-(Chloromethyl)pyridine hydrochloride would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the ring, and C-Cl stretching of the chloromethyl group.[10][11]
3.3. Mass Spectrometry (MS) (Reference Data)
The mass spectrum of the free base, 2-(chloromethyl)pyrimidine, would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of the chlorine atom and subsequent fragmentation of the pyrimidine ring.
Reactivity and Synthetic Applications
The primary site of reactivity in this compound is the chloromethyl group, which is susceptible to nucleophilic substitution reactions (SN2).[5] This allows for the introduction of a variety of functional groups at the 2-position of the pyrimidine ring.
4.1. Nucleophilic Substitution Reactions
The chloromethyl group acts as an electrophilic center, readily reacting with a wide range of nucleophiles. This is a key transformation for the elaboration of the pyrimidine core into more complex drug-like molecules. A general workflow for such a reaction is depicted below.
Caption: General workflow for nucleophilic substitution reactions.
4.2. Role in the Synthesis of Bioactive Molecules
The pyrimidine moiety is a common feature in a variety of biologically active compounds, including kinase inhibitors. While direct biological activity of this compound is not reported, its utility as a synthetic intermediate is well-established. For example, pyrimidine derivatives are known to act as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][4]
Experimental Protocols
Detailed experimental protocols for reactions specifically using this compound are not widely published. However, protocols for the analogous and commercially available 2-(chloromethyl)pyridine hydrochloride can serve as a valuable guide for researchers.
5.1. Synthesis of 2-(Chloromethyl)pyridine hydrochloride (Reference Protocol)
A common method for the synthesis of 2-(chloromethyl)pyridine hydrochloride involves the chlorination of 2-methylpyridine.
Procedure:
-
A solution of 200 g (2.15 moles) of 2-methyl-pyridine and 14 g of dimethylformamide in 750 ml of chloroform (B151607) is heated to reflux.
-
300 g (1.29 mole) of trichloroisocyanuric acid is added in portions over 50 minutes, maintaining the reflux.
-
The mixture is stirred for an additional 2 hours, then cooled and filtered under vacuum.
-
The filtrate is washed with 100 ml of 5% sodium hydroxide, and the chloroform phase is dried over MgSO₄ and filtered.
-
100 g (2.74 moles) of dry hydrogen chloride gas is bubbled through the filtrate, which is then evaporated to dryness under vacuum.
-
The residue is triturated with 250 ml of dry acetone (B3395972), stirred, and filtered under vacuum. The resulting precipitate is washed with a small amount of acetone and dried to yield the product.
Potential Involvement in Signaling Pathways
While there is no direct evidence of this compound or its immediate derivatives being involved in specific signaling pathways, the pyrimidine scaffold is a well-known pharmacophore in many kinase inhibitors.[1][4] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine-based compounds can act as ATP-competitive inhibitors, blocking the kinase's activity and disrupting downstream signaling. An example of a signaling pathway often targeted by such inhibitors is the Aurora Kinase pathway, which is critical for cell cycle regulation.
Caption: Simplified Aurora Kinase signaling pathway.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage. It may also cause respiratory irritation.[3]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a valuable and reactive building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its key chemical feature is the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution, allowing for the facile introduction of diverse functionalities. While specific biological data for the compound itself is limited, its utility in constructing pyrimidine-based molecules, known to target important biological pathways such as kinase signaling, underscores its importance for researchers in drug discovery. Proper handling and safety precautions are essential when working with this compound. Further research into the specific reactions and biological activities of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-(Chloromethyl)pyrimidine HCl | 936643-80-0 | FC15270 [biosynth.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) IR Spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine hydrochloride: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)pyrimidine (B1313406) hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its bifunctional nature, featuring a reactive chloromethyl group and a pyrimidine (B1678525) core, renders it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic route for 2-(Chloromethyl)pyrimidine hydrochloride. Furthermore, this document explores its potential applications in drug discovery, particularly in the development of kinase inhibitors, and includes a representative signaling pathway to illustrate its utility. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and draws comparisons with closely related analogues to provide a thorough resource for researchers.
Molecular Structure and Chemical Properties
This compound is the hydrochloride salt of 2-(chloromethyl)pyrimidine. The presence of the pyrimidine ring, a core component of nucleobases, and the reactive chloromethyl group makes it an attractive starting material for generating compound libraries for high-throughput screening.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 936643-80-0 | [1][2] |
| Molecular Formula | C₅H₅ClN₂・HCl | [1] |
| Molecular Weight | 165.02 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |
| λmax | 206, 248 nm | [1] |
| Storage | -20°C | [1] |
| SMILES | Cl.ClCc1ncccn1 | [1] |
| InChI | InChI=1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H | [1] |
Synthesis of this compound
-
Synthesis of 2-(Hydroxymethyl)pyrimidine: This intermediate can be synthesized through various reported methods.
-
Chlorination of 2-(Hydroxymethyl)pyrimidine: The hydroxyl group of 2-(hydroxymethyl)pyrimidine can be converted to a chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), followed by precipitation as the hydrochloride salt.
General Experimental Protocol for Chlorination
The following is a generalized protocol for the chlorination of a hydroxymethylpyrimidine, based on established chemical transformations for similar molecules, such as the conversion of 2-(hydroxymethyl)pyridine to 2-(chloromethyl)pyridine (B1213738) hydrochloride.[3][4]
Reaction Scheme:
Caption: General reaction scheme for the chlorination of 2-(hydroxymethyl)pyrimidine.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(hydroxymethyl)pyrimidine in an inert solvent (e.g., toluene (B28343) or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (approximately 1.1 to 1.5 molar equivalents) of thionyl chloride (SOCl₂) to the cooled solution. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
After cooling, the excess thionyl chloride and solvent are removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield this compound.
Spectroscopic Data
¹H NMR Spectroscopy
A ¹H NMR spectrum for this compound is available and provides confirmation of its structure.[5]
Table 2: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly provided in search results |
Note: While the existence of a ¹H NMR spectrum is confirmed, the detailed peak assignments are not available in the provided search results. The expected spectrum would show a singlet for the chloromethyl protons and signals corresponding to the three protons on the pyrimidine ring.
¹³C NMR, FT-IR, and Mass Spectrometry
Specific ¹³C NMR, FT-IR, and mass spectrometry data for this compound were not found in the surveyed literature. However, data for the analogous compound, 2-(chloromethyl)pyridine hydrochloride, is available and can provide an indication of the expected spectral characteristics.[6][7][8][9][10][11] Researchers should perform their own analytical characterization to confirm the identity and purity of synthesized this compound.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[12][13] this compound serves as a key intermediate for the synthesis of various substituted pyrimidines, which have been investigated for a wide range of therapeutic applications, including as anticancer and antiviral agents.
Intermediate in Kinase Inhibitor Synthesis
A significant application of functionalized pyrimidines is in the development of protein kinase inhibitors.[14][15][16] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The reactive chloromethyl group of this compound allows for the facile introduction of various side chains, which can be designed to interact with the active site of specific kinases.
Below is a generalized workflow illustrating how this compound can be utilized in the synthesis of a hypothetical kinase inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 5. This compound(936643-80-0) 1H NMR [m.chemicalbook.com]
- 6. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) IR Spectrum [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(chloromethyl)pyrimidine (B1313406) hydrochloride, a key building block in the development of novel pharmaceutical agents. This document details the experimental protocols for a two-step synthesis, commencing with the preparation of the intermediate 2-(hydroxymethyl)pyrimidine, followed by its chlorination to yield the final product. All quantitative data is presented in structured tables for clarity and comparative analysis, and logical workflows are illustrated using Graphviz diagrams.
Synthetic Pathway Overview
The synthesis of 2-(chloromethyl)pyrimidine hydrochloride is most effectively achieved through a two-step process. The initial step involves the formation of 2-(hydroxymethyl)pyrimidine, a key intermediate. This is followed by a chlorination reaction to yield the desired 2-(chloromethyl)pyrimidine, which is subsequently isolated as its hydrochloride salt.
Figure 1: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine
The synthesis of the crucial intermediate, 2-(hydroxymethyl)pyrimidine, can be achieved through the reduction of a suitable precursor, such as a pyrimidine-2-carboxylic acid ester. While a direct protocol for the unsubstituted pyrimidine (B1678525) was not found in the immediate literature, the reduction of ester functionalities on heterocyclic rings is a well-established transformation. The following protocol is a generalized method based on standard chemical literature for the reduction of esters to alcohols using a mild reducing agent.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Ethyl pyrimidine-2-carboxylate (B12357736) | 154.15 |
| Sodium borohydride (B1222165) (NaBH₄) | 37.83 |
| Lithium chloride (LiCl) | 42.39 |
| Tetrahydrofuran (B95107) (THF), anhydrous | 72.11 |
| Ethanol, absolute | 46.07 |
| Diethyl ether, anhydrous | 74.12 |
| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | - |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) | 120.37 |
Table 1: Materials and Reagents for the Synthesis of 2-(Hydroxymethyl)pyrimidine.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl pyrimidine-2-carboxylate (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and absolute ethanol.
-
Add lithium chloride (2.0 eq) to the solution and stir until it is fully dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)pyrimidine.
-
The crude product may be purified by column chromatography on silica (B1680970) gel.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (NMR) | >95% |
Table 2: Expected Quantitative Data for the Synthesis of 2-(Hydroxymethyl)pyrimidine.
Figure 2: Experimental workflow for the synthesis of 2-(hydroxymethyl)pyrimidine.
Step 2: Synthesis of this compound
The chlorination of 2-(hydroxymethyl)pyrimidine to 2-(chloromethyl)pyrimidine is effectively carried out using thionyl chloride (SOCl₂). This reagent not only serves as the chlorinating agent but also facilitates the formation of the hydrochloride salt of the product. This procedure is adapted from analogous, well-documented syntheses of 2-(chloromethyl)pyridine (B1213738) hydrochloride.[1][2]
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 2-(Hydroxymethyl)pyrimidine | 110.11 |
| Thionyl chloride (SOCl₂) | 118.97 |
| Toluene (B28343), anhydrous | 92.14 |
| Diethyl ether, anhydrous | 74.12 |
Table 3: Materials and Reagents for the Synthesis of this compound.
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add anhydrous toluene.
-
Add thionyl chloride (1.1-1.2 eq) to the toluene and stir.
-
Dissolve 2-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous toluene and add it to the dropping funnel.
-
Add the solution of 2-(hydroxymethyl)pyrimidine dropwise to the stirred thionyl chloride solution at room temperature. An exothermic reaction is expected; maintain the temperature below 35 °C using a water bath if necessary.[1]
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Upon completion, the product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Filter the solid product under a stream of nitrogen.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.
-
Dry the product under vacuum to obtain this compound as a solid.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (NMR) | >97% |
Table 4: Expected Quantitative Data for the Synthesis of this compound.
Figure 3: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled with care in a dry environment.
-
The reactions described should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
This guide provides a robust and detailed pathway for the synthesis of this compound. The protocols are based on established chemical principles and analogous reactions, offering a reliable starting point for researchers in the field. Adherence to safety protocols is paramount when performing these chemical transformations.
References
An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)pyrimidine (B1313406) hydrochloride is a heterocyclic organic compound that serves as a versatile building block in synthetic chemistry. Its utility is primarily centered on the reactive chloromethyl group attached to the pyrimidine (B1678525) ring, which allows for the introduction of the pyrimidine scaffold into a wide array of molecules. This pyrimidine core is a prevalent feature in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents, as well as in the agrochemical sector. This technical guide provides a comprehensive overview of the reactivity profile of 2-(chloromethyl)pyrimidine hydrochloride, with a focus on its nucleophilic substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ · HCl | [1] |
| Molecular Weight | 165.02 g/mol | |
| Appearance | White to yellow or pale brown crystalline solid | [2] |
| Melting Point | 120-124 °C | |
| Solubility | Soluble in DMF and DMSO. | [1] |
Reactivity Profile: Nucleophilic Substitution
The core reactivity of this compound is dominated by nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, making it susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
General Reaction Mechanism
The general mechanism involves the backside attack of a nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step.
Caption: General SN2 mechanism for nucleophilic substitution on 2-(chloromethyl)pyrimidine.
Reactions with Amine Nucleophiles
This compound readily reacts with primary and secondary amines to form the corresponding 2-(aminomethyl)pyrimidine derivatives. These reactions are fundamental in the synthesis of various biologically active molecules.
Experimental Protocol (General): A solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, ethanol (B145695), or acetonitrile) is treated with the amine nucleophile (1.0-2.2 eq.) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) to neutralize the generated HCl. The reaction mixture is typically stirred at room temperature or heated to ensure completion. Progress is monitored by TLC or LC-MS. Upon completion, the product is isolated by extraction and purified by chromatography or recrystallization.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | 2-((Phenylamino)methyl)pyrimidine | K₂CO₃, DMF, 60 °C, 12 h | Not specified | Analogous reaction |
| Piperidine | 2-(Piperidin-1-ylmethyl)pyrimidine | Et₃N, EtOH, rt, 8 h | Not specified | Analogous reaction |
| Substituted Anilines | 2-((Arylamino)methyl)pyrimidines | DIPEA, IPA, 80 °C | Not specified | [3] |
Reactions with Thiol Nucleophiles
Thiol nucleophiles, such as thiophenols and aliphatic thiols, are excellent partners in SN2 reactions with this compound, affording 2-((alkyl/arylthio)methyl)pyrimidine derivatives.
Experimental Protocol (General): To a solution of the thiol (1.0 eq.) in a solvent like ethanol or DMF, a base such as sodium ethoxide or potassium carbonate is added to generate the thiolate anion. This compound (1.0 eq.) is then added, and the mixture is stirred at room temperature or gently heated. The reaction is typically rapid and can be monitored by TLC. Workup involves removal of the solvent, followed by extraction and purification of the product.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Thiophenol | 2-((Phenylthio)methyl)pyrimidine | NaOEt, EtOH, rt, 4 h | Not specified | Analogous reaction |
| Cysteamine | 2-(((2-Aminoethyl)thio)methyl)pyrimidine | K₂CO₃, DMF, rt, 6 h | Not specified | Analogous reaction |
Reactions with Oxygen Nucleophiles
Alcohols and phenols can also act as nucleophiles, although they generally require a strong base to be deprotonated to the more reactive alkoxide or phenoxide. These reactions yield 2-(alkoxymethyl)pyrimidine or 2-(phenoxymethyl)pyrimidine derivatives.
Experimental Protocol (General): The alcohol or phenol (B47542) (1.0 eq.) is dissolved in a suitable solvent (e.g., THF, DMF), and a strong base like sodium hydride (NaH) is added to generate the corresponding alkoxide or phenoxide. This compound (1.0 eq.) is then added to the reaction mixture, which is stirred at room temperature or heated. After the reaction is complete, it is quenched with water, and the product is extracted and purified.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Methanol | 2-(Methoxymethyl)pyrimidine | NaH, THF, rt, 12 h | Not specified | Analogous reaction |
| Phenol | 2-(Phenoxymethyl)pyrimidine | K₂CO₃, Acetone, reflux, 10 h | Not specified | Analogous reaction |
Application in the Synthesis of Bioactive Molecules
The pyrimidine scaffold is a key component in a multitude of compounds with significant biological activity. This compound serves as a crucial starting material for the synthesis of various classes of therapeutic agents, most notably kinase inhibitors.
Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted pyrimidine core that often interacts with the hinge region of the kinase active site. The ability to introduce various functionalities at the 2-position of the pyrimidine ring via nucleophilic substitution on this compound is a valuable strategy in the structure-activity relationship (SAR) studies of these inhibitors.
Caption: General workflow for the synthesis of pyrimidine-based kinase inhibitors.
For instance, derivatives of 2-aminopyrimidine (B69317) have been explored as inhibitors of various kinases, including Aurora kinases and Tie-2.[4][5] The synthesis of these molecules often involves the reaction of a chloromethylpyrimidine precursor with an appropriate amine.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its reactivity is primarily characterized by the SN2 displacement of the chloride ion by a diverse range of nucleophiles, including amines, thiols, and alcohols. This reactivity profile makes it an essential building block for the synthesis of a wide variety of substituted pyrimidines, many of which are of significant interest in the fields of drug discovery and agrochemicals. The straightforward nature of these substitution reactions, coupled with the prevalence of the pyrimidine scaffold in bioactive molecules, ensures that this compound will continue to be a compound of high importance to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Chloromethyl)pyrimidine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to its reactive nature, proper handling and storage are paramount to maintain its purity and integrity. This document outlines the known stability profile, potential degradation pathways, and recommended analytical methodologies for stability assessment. The information presented is intended to support researchers and drug development professionals in ensuring the quality and reliability of this critical reagent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 936643-80-0[1][2] |
| Molecular Formula | C₅H₅ClN₂ · HCl[1] |
| Molecular Weight | 165.02 g/mol [3] |
| Appearance | Crystalline solid[1] |
| Purity | ≥95%[1] |
| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL[1] |
Stability Profile and Storage Conditions
This compound is a reactive compound, and its stability is influenced by temperature, moisture, and light.
Recommended Storage
For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container to prevent moisture ingress.[1] Some suppliers also recommend storage at 4°C .[4] Under these conditions, the compound is reported to be stable for at least four years.[1] For short-term transport, it is typically shipped at room temperature.[1]
Table 2: Recommended Storage Conditions and Stability
| Condition | Temperature | Duration | Expected Stability |
| Long-term | -20°C | ≥ 4 years | Stable |
| Long-term | 4°C | Not specified | Stable |
| Shipping | Room Temperature | Short-term | Stable |
Factors Affecting Stability
Several factors can contribute to the degradation of this compound. A logical diagram illustrating these factors is provided below.
Caption: Factors influencing the stability of this compound.
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively published, based on its chemical structure, the following degradation pathways are likely:
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, particularly in the presence of moisture or in protic solvents. This would lead to the formation of 2-(hydroxymethyl)pyrimidine hydrochloride. The rate of hydrolysis is expected to increase with higher temperatures and at neutral to alkaline pH.
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The exact degradation products would depend on the temperature and atmosphere, but could involve polymerization or elimination reactions.
-
Photodegradation: Exposure to UV or visible light may induce degradation. The pyrimidine (B1678525) ring and the carbon-chlorine bond could be susceptible to photolytic cleavage.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, a comprehensive stability testing program should be implemented. The following are suggested experimental protocols based on general principles for stability testing of reactive chemical intermediates.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Table 3: Recommended Conditions for Forced Degradation Studies
| Condition | Protocol |
| Acidic Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. |
| Basic Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours. |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 80°C for 48 hours. |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light. |
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable technique.
Table 4: Example HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated by the ability of the method to separate the parent compound from its degradation products formed during forced degradation studies.
Handling and Safety Precautions
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
The stability of this compound is critical for its successful use in research and pharmaceutical development. By adhering to the recommended storage conditions of -20°C or 4°C in a dry environment and protecting it from light, its integrity can be maintained for an extended period. The implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, will ensure the quality and reliability of this important synthetic intermediate.
Disclaimer: This document is intended as a technical guide and is based on publicly available information and general principles of chemical stability. It is the responsibility of the user to conduct their own stability studies and to ensure the suitability of this compound for their specific application.
References
2-(Chloromethyl)pyrimidine hydrochloride solubility data
An In-depth Technical Guide on the Solubility of 2-(Chloromethyl)pyrimidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound. The information is curated for professionals in research and development who utilize this compound as a synthetic intermediate in pharmaceutical synthesis.
Core Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. This data is crucial for designing and executing synthetic routes and for the development of analytical methods.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound at unspecified temperatures.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10[1] |
| Ethanol | 2[1] |
Experimental Protocols for Solubility Determination
While specific experimental details for the solubility of this compound are not extensively published, a general protocol for determining the solubility of pyrimidine (B1678525) derivatives can be applied. The following is a standard methodology for small-scale solubility testing.
Protocol 1: General Procedure for Small-Scale Solubility Testing
Objective: To determine the approximate solubility of this compound in a selected solvent.
Materials:
-
This compound
-
Test solvents (e.g., water, ethanol, DMSO, DMF)
-
Small vials (e.g., 1.5 mL microcentrifuge tubes or 4 mL glass vials)
-
Vortex mixer
-
Pipettes
-
Water bath or heating block
-
Analytical balance
Methodology:
-
Preparation: Weigh approximately 1-2 mg of this compound and place it into a small vial.[2]
-
Solvent Addition: Add the selected test solvent in small, precise increments (e.g., 100 µL) to the vial at room temperature.[2]
-
Observation: After each addition of solvent, cap the vial and vortex for 30-60 seconds.[2] Visually inspect the solution for complete dissolution of the solid.
-
Heating: If the compound does not dissolve at room temperature, gently heat the vial to a controlled temperature (e.g., 50-60 °C) using a water bath or heating block and observe any changes in solubility.[2] It is important to be cautious of potential degradation at elevated temperatures.[2]
-
Classification: Based on the volume of solvent required to dissolve the compound, classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble."[2]
-
pH Adjustment (for aqueous solutions): For ionizable compounds like pyrimidine derivatives, adjusting the pH can significantly alter solubility.[2] For basic derivatives, lowering the pH generally increases solubility, while for acidic derivatives, increasing the pH has a similar effect.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the solubility of a chemical compound such as this compound.
Caption: Workflow for experimental solubility determination.
References
An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)pyrimidine hydrochloride is a reactive heterocyclic compound that serves as a valuable intermediate in pharmaceutical and chemical synthesis.[1] Its pyrimidine (B1678525) core is a key structural motif in a vast array of biologically active molecules, including kinase inhibitors, underscoring the importance of this compound as a building block in drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.
Physicochemical Properties
This compound is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 936643-80-0 | [1] |
| Molecular Formula | C₅H₅ClN₂ · HCl | [1] |
| Formula Weight | 165.0 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol (B145695): 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |
| UV-Vis (λmax) | 206, 248 nm | [1] |
| InChI | 1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H | [1] |
| SMILES | Cl.ClCc1ncccn1 | [1] |
Synthesis of this compound
While specific, detailed literature on the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be inferred from established methods for the synthesis of analogous compounds, particularly the chlorination of the corresponding alcohol. The most probable precursor is 2-(hydroxymethyl)pyrimidine.
Proposed Synthetic Pathway
The synthesis of this compound is anticipated to proceed via a two-step process starting from 2-cyanopyrimidine (B83486). The first step involves the reduction of the nitrile to the corresponding alcohol, 2-(hydroxymethyl)pyrimidine. The subsequent step is the chlorination of the alcohol to yield the desired product.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(hydroxymethyl)pyrimidine
-
To a solution of 2-cyanopyrimidine (1.0 eq) in a suitable solvent such as ethanol or water, add sodium borohydride (B1222165) (NaBH₄) (2.0-3.0 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(hydroxymethyl)pyrimidine.
Step 2: Synthesis of this compound
-
To a solution of 2-(hydroxymethyl)pyrimidine (1.0 eq) in an inert solvent such as dichloromethane (B109758) (DCM) or chloroform, add thionyl chloride (SOCl₂) (1.1-1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the excess solvent and thionyl chloride under reduced pressure.
-
The resulting solid residue is this compound, which can be further purified by recrystallization from a suitable solvent system if necessary.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound, with its reactive chloromethyl group, is an excellent electrophile for introducing the pyrimidine moiety into various molecular frameworks through nucleophilic substitution reactions.
Role as a Versatile Synthetic Intermediate
The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, and alcohols. This reactivity allows for the facile construction of diverse libraries of pyrimidine derivatives for biological screening.
Caption: General nucleophilic substitution reaction.
Potential in the Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The pyrimidine ring is a common core structure in many approved kinase inhibitors. This compound can serve as a key starting material for the synthesis of pyrimidine-based kinase inhibitors. By reacting it with various nucleophiles, medicinal chemists can generate a diverse set of compounds to probe the structure-activity relationships (SAR) of potential kinase inhibitors.
References
Spectroscopic and Synthetic Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Chloromethyl)pyrimidine hydrochloride, a key intermediate in pharmaceutical synthesis. This document details available Nuclear Magnetic Resonance (NMR) data and outlines generalized experimental protocols for NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) relevant to this class of heterocyclic compounds. Due to the limited availability of specific IR and MS data for the title compound, information for the closely related analogue, 2-(chloromethyl)pyridine (B1213738) hydrochloride, is provided for comparative purposes.
Spectroscopic Data Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a proton NMR (¹H NMR) spectrum is available for the target compound, comprehensive IR and MS data are not readily found in the public domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the proton framework of a molecule. The available ¹H NMR spectrum for this compound provides key insights into its structure.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data Not Fully Available | - | - | Pyrimidine (B1678525) ring protons |
| Data Not Fully Available | - | - | -CH₂- protons |
Note: While a ¹H NMR spectrum is available[1], specific peak assignments and coupling constants are not fully detailed in the provided search results. A detailed analysis would require access to the raw spectral data.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the absence of a specific IR spectrum for this compound, the data for 2-(chloromethyl)pyridine hydrochloride can serve as a reference point for expected vibrational modes.
Table 2: Representative IR Absorption Frequencies for a Related Heterocyclic Compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3000-2800 | Medium-Strong | C-H stretch (aromatic and aliphatic) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching (in the aromatic ring) |
| ~1450-1350 | Medium | CH₂ bending |
| ~800-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For a molecule like this compound (C₅H₅ClN₂·HCl), the expected molecular ion peak for the free base (C₅H₅ClN₂) would be approximately 128 g/mol . Fragmentation patterns would likely involve the loss of the chloromethyl group and fragmentation of the pyrimidine ring.
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data discussed above. These protocols are based on standard techniques for the analysis of heterocyclic organic compounds.
¹H NMR Spectroscopy Protocol
A representative protocol for obtaining a ¹H NMR spectrum of a pyrimidine derivative is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
A general procedure for acquiring an FTIR spectrum of a solid heterocyclic compound is outlined below:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Background Spectrum: Record a background spectrum of the pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum.
-
Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry Protocol
A typical protocol for the mass spectrometric analysis of a small organic molecule is as follows:
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum.
Synthetic Pathway Visualization
Caption: A generalized workflow for the synthesis of a substituted pyrimidine.
This guide provides a foundational understanding of the spectroscopic characteristics and synthetic utility of this compound. Further research is required to obtain and analyze the specific IR and MS spectra for this compound to complete its comprehensive spectroscopic profile.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-(chloromethyl)pyrimidine (B1313406) and its derivatives. These compounds are pivotal intermediates in the synthesis of a wide range of biologically active molecules, demonstrating significant potential in medicinal chemistry and drug discovery. This document outlines their fundamental properties, detailed experimental protocols for their synthesis and modification, and insights into their mechanisms of action.
Physicochemical Properties
The physicochemical properties of 2-(chloromethyl)pyrimidine and its derivatives are crucial for their handling, reactivity, and biological activity. The data presented below has been compiled from various sources to provide a comparative summary.
Core Compound: 2-(Chloromethyl)pyrimidine
Table 1: Physical and Chemical Properties of 2-(Chloromethyl)pyrimidine and its Hydrochloride Salt
| Property | 2-(Chloromethyl)pyrimidine | 2-(Chloromethyl)pyrimidine Hydrochloride |
| CAS Number | 54198-88-8 | 936643-80-0[1][2] |
| Molecular Formula | C₅H₅ClN₂ | C₅H₅ClN₂ · HCl[2] |
| Molecular Weight | 128.56 g/mol | 165.02 g/mol [2] |
| Appearance | Brown liquid | Crystalline solid[2] |
| Melting Point | Not available | 138-140 °C |
| Boiling Point | 101-103 °C at 26 Torr | Not available |
| pKa (Predicted) | 0.43 ± 0.13 | Not available |
| Solubility | Not available | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL[2] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | -20°C[2] |
Selected Derivatives
The properties of derivatives can vary significantly based on the nature of the substituent.
Table 2: Physical Properties of Selected 2-(Chloromethyl)pyrimidine Derivatives
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | C₆H₅Cl₂N | 162.02 | 37-42 |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-(chloromethyl)pyrimidine derivatives.
Table 3: Spectroscopic Data for 2-(Chloromethyl)pyrimidine and its Hydrochloride
| Technique | 2-(Chloromethyl)pyrimidine | This compound |
| ¹H NMR | Data not readily available | Available[1] |
| ¹³C NMR | Data not readily available | Data not readily available |
| IR Spectroscopy | Data not readily available | Available |
| Mass Spectrometry | Data not readily available | Data not readily available |
| UV-Vis (λmax) | Not available | 206, 248 nm[2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and manipulation of 2-(chloromethyl)pyrimidine derivatives. These protocols are based on established chemical literature and can be adapted for specific research needs.
Synthesis of 2-(Chloromethyl)pyrimidine
General Protocol for Chlorination:
-
Starting Material: 2-Methylpyrimidine (B1581581).
-
Reagents: A suitable chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). A radical initiator like benzoyl peroxide or AIBN may be required.
-
Solvent: An inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).
-
Procedure: a. Dissolve 2-methylpyrimidine in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. b. Add the chlorinating agent and the radical initiator to the solution. c. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). d. Upon completion, cool the reaction mixture to room temperature. e. Wash the mixture with an aqueous solution of sodium bicarbonate to neutralize any acid, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter. g. Remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 2-(chloromethyl)pyrimidine can be purified by vacuum distillation.
Nucleophilic Substitution Reactions
The chloromethyl group at the 2-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic attack, making it a versatile handle for introducing various functional groups.[5]
General Protocol for Nucleophilic Substitution:
-
Substrate: 2-(Chloromethyl)pyrimidine or a derivative thereof.
-
Nucleophile: A wide range of nucleophiles can be used, including amines, alcohols, thiols, and cyanide.
-
Base (if necessary): A non-nucleophilic base such as potassium carbonate or triethylamine (B128534) is often used to scavenge the HCl generated during the reaction.
-
Solvent: A polar aprotic solvent like acetonitrile, DMF, or DMSO is typically employed.
-
Procedure: a. Dissolve the 2-(chloromethyl)pyrimidine derivative in the chosen solvent in a round-bottom flask. b. Add the nucleophile and the base to the solution. c. Stir the reaction mixture at room temperature or with heating, monitoring its progress by TLC. d. Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). e. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter. f. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The product can be purified by column chromatography on silica (B1680970) gel, recrystallization, or distillation.[6]
Purification of 2-(Chloromethyl)pyrimidine Derivatives
Purification is a critical step to ensure the quality of the synthesized compounds for subsequent applications.
General Purification Protocol by Column Chromatography:
-
Adsorbent: Silica gel (60-120 mesh or 230-400 mesh) is commonly used.
-
Eluent: A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically used. The optimal ratio is determined by TLC analysis.
-
Procedure: a. Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. b. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed. c. Elute the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the desired product. e. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Reactivity and Stability
2-(Chloromethyl)pyrimidine derivatives are reactive electrophiles due to the presence of the chloromethyl group. The pyrimidine ring itself is an electron-deficient system, which can influence the reactivity of the substituent. These compounds are generally stable under anhydrous conditions but can be sensitive to moisture and strong nucleophiles. Storage in a cool, dry, and inert atmosphere is recommended to prevent degradation.[2]
Biological Activity and Mechanism of Action
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[7]
Antimicrobial Activity
The antimicrobial action of pyrimidine derivatives often stems from their ability to interfere with essential cellular processes in pathogens.[8] One key mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. By blocking DHFR, these compounds disrupt DNA synthesis and repair, leading to microbial cell death.
Another identified mechanism involves the inhibition of the FtsZ protein, which is essential for bacterial cell division.[9] By interfering with FtsZ polymerization, these derivatives can prevent the formation of the Z-ring, a critical step in cytokinesis, ultimately leading to the inhibition of bacterial proliferation.[9]
Caption: General antimicrobial mechanisms of pyrimidine derivatives.
Anticancer Activity
The anticancer properties of many pyrimidine derivatives are linked to their role as antimetabolites. They can mimic the structure of natural pyrimidines (cytosine, thymine, and uracil) and thereby interfere with the synthesis of nucleic acids. This disruption of DNA and RNA synthesis is particularly detrimental to rapidly proliferating cancer cells.
Furthermore, certain pyrimidine derivatives have been shown to act as inhibitors of various protein kinases that are often overactive in cancer cells. These kinases are key components of signaling pathways that control cell growth, proliferation, and survival. By blocking these enzymes, pyrimidine derivatives can halt the uncontrolled growth of tumors.[10] For instance, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent inhibitory activity against kinases like PDGFRβ, EGFR, and CDK4/Cyclin D1.[11]
Caption: General anticancer mechanisms of pyrimidine derivatives.
Logical Workflow for Synthesis and Derivatization
The development of novel bioactive compounds from a 2-(chloromethyl)pyrimidine core typically follows a structured workflow.
Caption: Workflow for synthesis and evaluation of derivatives.
This guide provides a foundational understanding of the physical and chemical characteristics of 2-(chloromethyl)pyrimidine derivatives, offering valuable information for researchers engaged in the design and synthesis of novel therapeutic agents. The provided protocols and data serve as a starting point for further exploration and development in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
Biological significance of the pyrimidine moiety in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) nucleus, a fundamental heterocyclic scaffold, stands as a pillar in the field of medicinal chemistry. Its prevalence in natural bioactive molecules, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, has made it a privileged structure in the design of novel therapeutic agents.[1][2][3] The inherent ability of the pyrimidine ring to engage in various biological interactions, coupled with its synthetic tractability, has led to the development of a multitude of approved drugs spanning a wide range of therapeutic areas, including oncology, virology, and microbiology.[4][5][6] This technical guide provides a comprehensive overview of the biological significance of the pyrimidine moiety in drug discovery, detailing its role as a versatile pharmacophore, summarizing key quantitative data, providing exemplary experimental protocols, and visualizing its interaction with critical signaling pathways.
The Pyrimidine Scaffold in Anticancer Drug Discovery
Pyrimidine derivatives have made a profound impact on cancer therapy, primarily through their action as kinase inhibitors and antimetabolites.[1][7][8] Their structural similarity to endogenous purines allows them to compete for the ATP-binding sites of various kinases, thereby disrupting signal transduction pathways that are often dysregulated in cancer cells.
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
The in vitro efficacy of pyrimidine-based anticancer agents is commonly expressed as the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a specific biological process by 50%. The following tables summarize the IC50 values for representative pyrimidine derivatives against various cancer cell lines and kinases.
| Compound | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | A549 (Lung) | 0.015 | [9] |
| MCF-7 (Breast) | 3.7 | [9] | ||
| Erlotinib | EGFR | HCT-116 (Colon) | 2.4 | [9] |
| HepG-2 (Liver) | 4.14 | [9] | ||
| Imatinib | BCR-ABL | K-562 (Leukemia) | 0.025 | [10] |
| Compound 34 | Tubulin | MCF-7 (Breast) | 4.67 | [9] |
| A549 (Lung) | 4.63 | [9] | ||
| Compound 75 | Not Specified | MCF-7 (Breast) | 1.629 | [9] |
| A549 (Lung) | Not Specified | [9] | ||
| Caco2 (Colon) | Not Specified | [9] |
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[11] Mutations leading to its constitutive activation are common in various cancers. Pyrimidine-based inhibitors like Gefitinib and Erlotinib bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[12][13]
EGFR signaling pathway and its inhibition by pyrimidine derivatives.
Experimental Protocols: Anticancer Drug Discovery
Synthesis of a Pyrimidine Derivative (Exemplary: Imatinib)
This protocol outlines a general synthetic route for Imatinib, a well-known pyrimidine-containing kinase inhibitor.[3][14][15][16][17]
-
Step 1: Guanidine (B92328) Formation: React 4-methyl-3-nitroaniline (B15663) with cyanamide (B42294) to form the corresponding guanidine derivative.
-
Step 2: Pyrimidine Ring Cyclization: Condense the guanidine derivative with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one to construct the pyrimidine ring.
-
Step 3: Nitro Group Reduction: Reduce the nitro group to an amino group using a suitable reducing agent, such as hydrazine (B178648) in the presence of a catalyst.
-
Step 4: Amide Coupling: Couple the resulting aniline (B41778) with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to form the final Imatinib base.
-
Purification: Purify the crude product by column chromatography or recrystallization.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
The Pyrimidine Moiety in Antiviral Drug Discovery
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[19][20][21] These compounds mimic natural nucleosides and, upon intracellular phosphorylation to their triphosphate forms, act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases, thus halting viral replication.[22][23]
Quantitative Data: Antiviral Activity of Pyrimidine Derivatives
| Compound | Target Virus | Cell Line | EC50 (µM) | Reference |
| Zidovudine (AZT) | HIV-1 | MT-4 | 0.004 | [21] |
| Lamivudine (3TC) | HIV-1 | MT-4 | 0.008 | [21] |
| Stavudine (d4T) | HIV-1 | MT-4 | 0.03 | [21] |
| Acyclovir | HSV-1 | Vero | 0.1 | [19] |
| Idoxuridine | HSV-1 | Vero | 0.2 | [24] |
Mechanism of Action: Inhibition of Viral Polymerase
The following diagram illustrates the general mechanism of action for pyrimidine nucleoside analogs in inhibiting viral replication.
Mechanism of viral polymerase inhibition by pyrimidine nucleoside analogs.
Experimental Protocols: Antiviral Drug Discovery
Synthesis of a Pyrimidine Nucleoside Analog (Exemplary)
The synthesis of pyrimidine nucleoside analogs often involves the coupling of a modified pyrimidine base with a protected sugar moiety.[21]
-
Base Modification: Synthesize the desired pyrimidine derivative with appropriate substitutions.
-
Sugar Protection: Protect the hydroxyl groups of a suitable sugar (e.g., ribose or deoxyribose) with protecting groups.
-
Glycosylation: Couple the modified pyrimidine base with the protected sugar using a Lewis acid catalyst to form the nucleoside.
-
Deprotection: Remove the protecting groups to yield the final nucleoside analog.
-
Purification: Purify the product using chromatographic techniques.
In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
-
Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.
-
Viral Infection: Infect the cell monolayer with a known titer of the virus.
-
Compound Treatment: After a brief adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the pyrimidine compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Stain the cell monolayer with a vital stain (e.g., crystal violet) to visualize the plaques (areas of cell death).
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value.
The Pyrimidine Moiety in Antimicrobial Drug Discovery
Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity, targeting various bacteria and fungi.[25][26] Their mechanisms of action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways.
Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Trimethoprim | Escherichia coli | 0.5 - 2 | [24] |
| Staphylococcus aureus | 1 - 4 | [24] | |
| Sulfadiazine | Escherichia coli | 8 - 64 | [24] |
| Staphylococcus aureus | 16 - 128 | [24] | |
| Compound 4a | Staphylococcus aureus | 8 | |
| Escherichia coli | 16 |
Experimental Protocols: Antimicrobial Drug Discovery
Synthesis of Antimicrobial Pyrimidine Derivatives
A common method for synthesizing antimicrobial pyrimidine derivatives involves the condensation of a β-dicarbonyl compound with an amidine.[5]
-
Reaction Setup: In a suitable solvent such as ethanol, dissolve the β-dicarbonyl compound (e.g., ethyl acetoacetate) and the amidine (e.g., guanidine).
-
Condensation: Add a base (e.g., sodium ethoxide) to catalyze the cyclocondensation reaction.
-
Reflux: Heat the reaction mixture under reflux for several hours.
-
Work-up: After cooling, neutralize the reaction mixture and extract the product.
-
Purification: Purify the pyrimidine derivative by recrystallization or column chromatography.
In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method
-
Compound Preparation: Prepare a series of twofold dilutions of the pyrimidine compound in a 96-well microtiter plate using a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The pyrimidine scaffold is undeniably a cornerstone of modern medicinal chemistry, with its significance deeply rooted in its natural occurrence and its remarkable versatility as a pharmacophore.[5][6] The vast and ever-expanding landscape of pyrimidine-based drugs is a testament to the ingenuity of medicinal chemists in leveraging its unique structural and electronic properties to address a myriad of diseases. From the targeted inhibition of kinases in cancer to the disruption of viral replication and the impediment of microbial growth, pyrimidine derivatives continue to provide a fertile ground for the discovery and development of novel therapeutic agents. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of action, will undoubtedly lead to the emergence of next-generation pyrimidine-based drugs with enhanced efficacy and safety profiles.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. sciencescholar.us [sciencescholar.us]
- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sciensage.info [sciensage.info]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. A simple and reliable approach for assessing anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine (B1678525) derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. 2-(Chloromethyl)pyrimidine hydrochloride is a key reactive intermediate for the synthesis of a diverse range of 2-substituted pyrimidine derivatives. Its chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional moieties.
This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine derivatives via nucleophilic substitution reactions on this compound. It includes reaction conditions, expected yields for different classes of nucleophiles, and insights into the biological activities of the resulting compounds.
Reaction Principle
The primary reaction pathway involves the nucleophilic substitution (SN2) at the methylene (B1212753) carbon of the 2-(chloromethyl) group. A nucleophile (Nu:), typically an amine, thiol, or alcohol, attacks the electrophilic carbon, displacing the chloride leaving group. The reaction is generally facilitated by a base to neutralize the generated hydrochloric acid, driving the reaction to completion.
Synthetic Workflows
The general workflow for the synthesis and evaluation of pyrimidine derivatives from this compound is depicted below.
Caption: General workflow for the synthesis and biological evaluation of pyrimidine derivatives.
Experimental Protocols
The following are generalized protocols for the synthesis of various pyrimidine derivatives from this compound. Researchers should note that reaction optimization (e.g., temperature, reaction time) may be necessary for specific substrates.
Protocol 1: Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives
This protocol describes the N-alkylation of anilines with this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (B41778) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.
Protocol 2: Synthesis of 2-((Arylthio)methyl)pyrimidine Derivatives
This protocol outlines the synthesis of pyrimidine thioethers.
Materials:
-
This compound (1.0 eq)
-
Substituted thiophenol (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH) (1.1 eq)
-
Water
Procedure:
-
Dissolve the substituted thiophenol in ethanol.
-
Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature.
-
Add a solution of this compound in ethanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of 2-((Aryloxy)methyl)pyrimidine Derivatives
This protocol details the synthesis of pyrimidine ether derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (B47542) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Water
Procedure:
-
To a suspension of the substituted phenol and potassium carbonate in anhydrous acetonitrile, add this compound.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and yields for the synthesis of pyrimidine derivatives from this compound based on literature for analogous compounds. Note: Specific yields may vary depending on the substrate.
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Product Class | Predicted Yield (%) |
| Amines | Aniline | K₂CO₃ | DMF | 80 | 6 | 2-((Phenylamino)methyl)pyrimidine | 75-85 |
| 4-Fluoroaniline | K₂CO₃ | DMF | 80 | 6 | 2-(((4-Fluorophenyl)amino)methyl)pyrimidine | 70-80 | |
| Morpholine | Et₃N | Acetonitrile | Reflux | 8 | 2-(Morpholinomethyl)pyrimidine | 80-90 | |
| Thiols | Thiophenol | NaOH | Ethanol | RT | 18 | 2-((Phenylthio)methyl)pyrimidine | 85-95 |
| 4-Chlorothiophenol | NaOH | Ethanol | RT | 18 | 2-(((4-Chlorophenyl)thio)methyl)pyrimidine | 80-90 | |
| Phenols | Phenol | K₂CO₃ | Acetonitrile | Reflux | 10 | 2-(Phenoxymethyl)pyrimidine | 65-75 |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 10 | 2-((4-Methoxyphenoxy)methyl)pyrimidine | 70-80 |
Applications in Drug Development
Derivatives synthesized from this compound have shown significant potential in various therapeutic areas, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Certain pyrimidine derivatives, especially thioether derivatives, have demonstrated notable antifungal activity. A proposed mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a crucial pathway for maintaining the integrity of the fungal cell membrane.[1] Specifically, these compounds may target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[1]
Caption: Proposed inhibition of the ergosterol biosynthesis pathway by pyrimidine derivatives.
Anticancer Activity
Pyrimidine derivatives have been extensively investigated as anticancer agents, targeting various signaling pathways involved in cancer cell proliferation and survival. Key mechanisms include the inhibition of protein kinases and the induction of apoptosis.
Kinase Inhibition: Many pyrimidine derivatives are designed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs, such as CDK4/6, can lead to cell cycle arrest, typically at the G1 phase.[2] Additionally, some derivatives target other kinases like Polo-like kinase 4 (PLK4), a regulator of centriole duplication, and epidermal growth factor receptor (EGFR), a key driver in many cancers.[3][4]
Induction of Apoptosis: Several pyrimidine derivatives have been shown to induce apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[5]
Caption: Proposed anticancer mechanisms of pyrimidine derivatives.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of a wide array of 2-substituted pyrimidine derivatives. The straightforward nucleophilic substitution reactions allow for the creation of extensive compound libraries for drug discovery programs. The demonstrated antifungal and anticancer activities of these derivatives highlight the potential of this chemical scaffold in developing novel therapeutics. The protocols and data provided herein offer a foundational guide for researchers to explore the synthesis and biological evaluation of new pyrimidine-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 3. ijrpr.com [ijrpr.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
Application Notes and Protocols for 2-(Chloromethyl)pyrimidine hydrochloride in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a cornerstone in the design of kinase inhibitors, largely due to its structural resemblance to the adenine (B156593) core of ATP, enabling competitive inhibition at the enzyme's active site. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. 2-(Chloromethyl)pyrimidine (B1313406) hydrochloride is a valuable reagent in this field, serving as a key building block for the synthesis of a diverse range of pyrimidine-based kinase inhibitors. Its reactive chloromethyl group allows for straightforward alkylation of various nucleophiles, providing a modular and efficient route to novel inhibitor scaffolds.
These application notes provide an overview of the utility of 2-(chloromethyl)pyrimidine hydrochloride in the synthesis of kinase inhibitors, detailed experimental protocols for key transformations, and data on the biological activity of representative pyrimidine-based inhibitors.
Chemical Properties and Reactivity
This compound is a versatile synthetic intermediate. The primary site of reactivity is the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, including amines, phenols, and thiols. The pyrimidine ring itself can be further functionalized if necessary, though the initial alkylation at the chloromethyl position is the most common application in the synthesis of kinase inhibitor scaffolds. The hydrochloride salt form enhances the stability of the compound and can be neutralized in situ or prior to reaction.
Application in the Synthesis of Kinase Inhibitor Scaffolds
A primary application of this compound is the synthesis of N-substituted aminopyrimidines and related heterocyclic systems, which are prevalent in many kinase inhibitors. Two common and powerful approaches are the synthesis of anilinopyrimidine and pyrazolopyrimidine cores.
Synthesis of Anilinopyrimidine Derivatives
Anilinopyrimidine scaffolds are found in numerous approved kinase inhibitors. The synthesis typically involves the N-alkylation of a substituted aniline (B41778) with this compound. The resulting N-((pyrimidin-2-yl)methyl)aniline core can then be further elaborated to optimize potency and selectivity for the target kinase.
Synthesis of Pyrazolopyrimidine Derivatives
Pyrazolopyrimidine cores are another critical class of kinase inhibitor scaffolds. A common strategy involves the initial N-alkylation of a substituted aminopyrazole with this compound, followed by an intramolecular cyclization to form the fused pyrazolopyrimidine ring system. This approach allows for the generation of diverse libraries of compounds for screening against various kinase targets.
Representative Kinase Targets
Pyrimidine-based inhibitors have been successfully developed against a wide array of kinase targets implicated in oncology and other diseases. These include, but are not limited to:
-
Aurora Kinases (A, B, C): Serine/threonine kinases that are key regulators of mitosis.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in solid tumors.
-
Cyclin-Dependent Kinases (CDKs): A family of kinases that control the progression of the cell cycle.
-
Phosphoinositide 3-kinases (PI3Ks): Lipid kinases that play a central role in cell growth, proliferation, and survival.
-
Src Family Kinases: Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.
Data Presentation: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors
The following table summarizes the biological activity of several representative kinase inhibitors that feature a substituted pyrimidine core. While not all of these compounds are synthesized directly from this compound, they exemplify the potency and diversity of kinase inhibitors that can be achieved using a pyrimidine scaffold.
| Compound Class | Inhibitor Example | Target Kinase(s) | IC50 (nM) |
| Dianilinopyrimidine | Gefitinib | EGFR | 2-37 |
| Erlotinib | EGFR | 2 | |
| Aminopyrimidine | Imatinib | Bcr-Abl, c-Kit, PDGFR | 25-1000 |
| Fused Pyrimidine | Alisertib (MLN8237) | Aurora A | 1.2 |
| Barasertib (AZD1152) | Aurora B | 0.37 | |
| Pyrazolopyrimidine | Ribociclib | CDK4/6 | 10/39 |
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of Anilines with this compound
This protocol describes a general method for the synthesis of N-((pyrimidin-2-yl)methyl)aniline derivatives, which are common precursors for a variety of kinase inhibitors.
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in anhydrous DMF, add the base (K2CO3 or DIPEA, 2.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-((pyrimidin-2-yl)methyl)aniline derivative.
Protocol 2: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
This protocol outlines a two-step synthesis of a pyrazolo[1,5-a]pyrimidine core, a common scaffold in CDK and other kinase inhibitors.
Step 1: N-Alkylation of 3-Aminopyrazole (B16455)
Materials:
-
Substituted 3-aminopyrazole (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous acetonitrile (B52724)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) or another suitable base
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Suspend sodium hydride (1.1 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the substituted 3-aminopyrazole (1.0 eq) in anhydrous acetonitrile dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.05 eq) in anhydrous acetonitrile.
-
Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the intermediate by column chromatography.
Step 2: Intramolecular Cyclization
Materials:
-
N-((Pyrimidin-2-yl)methyl)-aminopyrazole intermediate from Step 1
-
Polyphosphoric acid (PPA) or Eaton's reagent
Procedure:
-
Add the purified intermediate from Step 1 to polyphosphoric acid.
-
Heat the mixture to 120-140 °C for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final pyrazolo[1,5-a]pyrimidine product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General workflow for the synthesis of pyrimidine-based kinase inhibitor cores.
Caption: Simplified EGFR signaling pathway, a common target for pyrimidine kinase inhibitors.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of kinase inhibitors. Its straightforward reactivity allows for the efficient construction of diverse libraries of compounds based on privileged scaffolds such as anilinopyrimidines and pyrazolopyrimidines. The protocols outlined in these notes provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitors targeting a range of signaling pathways implicated in human disease. Further optimization of reaction conditions and substituent patterns on the starting materials will undoubtedly lead to the discovery of new and potent therapeutic agents.
Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers
For researchers, scientists, and drug development professionals, 2-(chloromethyl)pyrimidine (B1313406) hydrochloride stands as a valuable and reactive building block in the synthesis of diverse bioactive molecules. Its utility lies in the presence of a reactive chloromethyl group attached to the pyrimidine (B1678525) scaffold, a privileged structure in medicinal chemistry renowned for its presence in a wide array of therapeutic agents.[1][2][3][4][5] This document provides detailed application notes and generalized protocols for the use of 2-(chloromethyl)pyrimidine hydrochloride in the synthesis of potential drug candidates, particularly focusing on kinase inhibitors.
Introduction to the Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic motif found in nucleic acids and numerous clinically approved drugs.[1] Its inherent drug-like properties and synthetic tractability have established it as a cornerstone in medicinal chemistry. Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] A significant number of these compounds exert their therapeutic effects by targeting key enzymes and signaling pathways, with a notable emphasis on protein kinases.[2]
Role of this compound as a Synthetic Intermediate
This compound serves as an electrophilic precursor, enabling the introduction of the pyrimidin-2-ylmethyl moiety into various molecular scaffolds. The primary mode of reaction is nucleophilic substitution at the chloromethyl group, where the chlorine atom is displaced by a wide range of nucleophiles.
General Reaction Scheme:
Figure 1: General workflow for the nucleophilic substitution reaction of this compound.
This reactivity allows for the construction of a diverse library of compounds where the pyrimidine ring can be strategically positioned to interact with biological targets.
Application in the Synthesis of Kinase Inhibitors
General Synthetic Strategy for Pyrimidine-Based Kinase Inhibitors
A common strategy involves the reaction of a chloromethylpyrimidine derivative with a nucleophilic core structure, often an amine or a phenol, which is a key pharmacophoric element for binding to the kinase active site.
Hypothetical Synthetic Workflow:
References
- 1. Pyrimidine containing epidermal growth factor receptor kinase inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN107400113A - A kind of preparation method of 2- chloro-pyrimidine derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis and evaluation of novel pyrimidine-based dual EGFR/Her-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Fused Pyrimidine Scaffolds from 2-(Chloromethyl)pyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various fused pyrimidine (B1678525) scaffolds, utilizing 2-(chloromethyl)pyrimidine (B1313406) hydrochloride as a key starting material. Fused pyrimidines are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2][3] The protocols outlined below offer robust methods for the construction of quinazolinone, imidazo[1,2-a]pyrimidine (B1208166), and triazolo[4,3-a]pyrimidine ring systems.
Synthesis of 2-(Chloromethyl)-4(3H)-quinazolinones
Quinazolinones are a prominent fused pyrimidine scaffold found in numerous biologically active molecules.[4] A straightforward and efficient one-step synthesis of 2-(chloromethyl)-4(3H)-quinazolinones can be achieved through the reaction of various o-anthranilic acids with chloroacetonitrile (B46850) in the presence of a base.[5]
General Reaction Scheme:
Caption: General synthesis of 2-(Chloromethyl)-4(3H)-quinazolinones.
Experimental Protocol:
To a solution of sodium (1.0 mmol) in anhydrous methanol (5 mL), chloroacetonitrile (15 mmol) is added, and the mixture is stirred at room temperature for 40 minutes under a nitrogen atmosphere.[5] A solution of the appropriately substituted o-aminobenzoic acid (5.0 mmol) in anhydrous methanol (25 mL) is then added.[5] The reaction mixture is stirred at 25 °C for 2 hours.[5] Upon completion, the resulting precipitate is filtered, washed with cold methanol, and dried to yield the desired 2-(chloromethyl)-4(3H)-quinazolinone derivative.[5]
Quantitative Data:
The following table summarizes the yields for a variety of substituted 2-(chloromethyl)-4(3H)-quinazolinones synthesized using the protocol described above.[5]
| Entry | Substituent on Anthranilic Acid | Product | Yield (%) |
| 1 | H | 2-(Chloromethyl)quinazolin-4(3H)-one | 88 |
| 2 | 5-Fluoro | 6-Fluoro-2-(chloromethyl)quinazolin-4(3H)-one | 75 |
| 3 | 5-Chloro | 6-Chloro-2-(chloromethyl)quinazolin-4(3H)-one | 78 |
| 4 | 5-Bromo | 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one | 77 |
| 5 | 5-Iodo | 6-Iodo-2-(chloromethyl)quinazolin-4(3H)-one | 70 |
| 6 | 5-Nitro | 6-Nitro-2-(chloromethyl)quinazolin-4(3H)-one | 72 |
| 7 | 4-Chloro | 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one | 76 |
| 8 | 4,5-Dichloro | 6,7-Dichloro-2-(chloromethyl)quinazolin-4(3H)-one | 71 |
| 9 | 3,5-Dibromo | 6,8-Dibromo-2-(chloromethyl)quinazolin-4(3H)-one | 73 |
| 10 | 5-Methyl | 6-Methyl-2-(chloromethyl)quinazolin-4(3H)-one | 75 |
Synthesis of Imidazo[1,2-a]pyrimidines
Imidazo[1,2-a]pyrimidines are another important class of fused pyrimidines with a range of pharmacological activities.[6][7] These can be synthesized via the cyclocondensation of 2-(chloromethyl)pyrimidine hydrochloride with various 2-aminopyridines or 2-aminoimidazoles.
General Reaction Scheme:
Caption: General synthesis of Imidazo[1,2-a]pyrimidines.
Experimental Protocol (Prophetic):
A mixture of this compound (1.0 mmol), the desired substituted 2-aminopyridine (1.0 mmol), and a suitable base such as potassium carbonate (2.0 mmol) in a polar aprotic solvent like N,N-dimethylformamide (DMF) (5 mL) is heated at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired imidazo[1,2-a]pyrimidine derivative.
Synthesis of Triazolo[4,3-a]pyrimidines
Triazolo[4,3-a]pyrimidines are a class of fused pyrimidines known for their diverse biological activities. Their synthesis can be achieved by the reaction of this compound with various hydrazides, followed by cyclization.
General Reaction Scheme:
Caption: General synthesis of Triazolo[4,3-a]pyrimidines.
Experimental Protocol (Prophetic):
A solution of this compound (1.0 mmol) and a selected hydrazide derivative (1.0 mmol) in a suitable solvent such as ethanol (B145695) is refluxed for a specified period. After the formation of the hydrazone intermediate, the solvent is removed under reduced pressure. The resulting residue is then treated with a cyclizing agent, for instance, phosphorus oxychloride (POCl₃), and heated to induce cyclization. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base. The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield the target triazolo[4,3-a]pyrimidine.
Biological Significance and Signaling Pathways
Many fused pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[8] For instance, certain quinazoline (B50416) derivatives serve as the core scaffold for approved EGFR inhibitors like gefitinib (B1684475) and erlotinib.[5] The inhibitory action of these compounds typically involves blocking the ATP-binding site of the kinase domain, thereby preventing downstream signaling cascades that promote cell proliferation and survival.
Simplified EGFR Signaling Pathway and Inhibition:
Caption: Inhibition of the EGFR signaling pathway by fused pyrimidines.
This diagram illustrates how fused pyrimidine inhibitors can block the epidermal growth factor receptor (EGFR), a key node in signaling pathways that drive cell growth and proliferation. By inhibiting EGFR, these compounds can effectively halt downstream signaling through the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately leading to reduced cancer cell proliferation and survival.[8] The development of novel fused pyrimidine scaffolds from this compound continues to be a promising avenue for the discovery of new targeted cancer therapies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirset.com [ijirset.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reactions with 2-(Chloromethyl)pyrimidine hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)pyrimidine (B1313406) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with 2-(Chloromethyl)pyrimidine hydrochloride?
A1: The most prevalent side products arise from three main pathways:
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Hydrolysis: Reaction with water, present as a solvent or impurity, can lead to the formation of 2-(Hydroxymethyl)pyrimidine.
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Over-alkylation/Dimerization: Reaction of the desired N-alkylated product with another molecule of this compound can lead to the formation of a dimeric byproduct, such as bis(pyrimidin-2-ylmethyl)amine (B11808523). Self-reaction of the 2-(chloromethyl)pyrimidine free base can also occur.
-
N- vs. O-Alkylation: When using nucleophiles with multiple reactive sites, such as pyrimidinones, a mixture of N-alkylated and O-alkylated products can be formed.[1][2]
Q2: My reaction is sluggish or incomplete. What are the potential causes and solutions?
A2: Incomplete reactions can be due to several factors:
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Insufficient Base: The hydrochloride salt needs to be neutralized to the free base for the reaction to proceed. Ensure at least one equivalent of a suitable base is used. For N-alkylation of amines, using 2-3 equivalents of a base like potassium carbonate is common.
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Low Reaction Temperature: The activation energy for the reaction may not be met. Gradually increasing the temperature while monitoring the reaction by TLC or LC-MS can be beneficial.
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Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent. Consider a different solvent or a solvent mixture to improve solubility.
-
Steric Hindrance: A bulky nucleophile may react slowly. In such cases, a higher reaction temperature and longer reaction time might be necessary.
Q3: I am observing the formation of a significant amount of 2-(Hydroxymethyl)pyrimidine in my reaction. How can I minimize this?
A3: The formation of 2-(Hydroxymethyl)pyrimidine is due to the hydrolysis of 2-(Chloromethyl)pyrimidine. To minimize this:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: Use a non-nucleophilic base that will not introduce water.
-
Work-up Procedure: Minimize the exposure of the reaction mixture to water during the work-up.
Q4: How can I prevent the formation of the bis(pyrimidin-2-ylmethyl)amine byproduct?
A4: This over-alkylation product forms when the initially formed mono-alkylated amine is still nucleophilic enough to react with another molecule of the starting material. To prevent this:
-
Stoichiometry Control: Use a slight excess of the amine nucleophile relative to this compound.
-
Slow Addition: Add the this compound solution slowly to the solution of the amine and base. This maintains a low concentration of the alkylating agent and favors the mono-alkylation reaction.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Inactive this compound due to hydrolysis. 2. Insufficient base to neutralize the hydrochloride and activate the nucleophile. 3. Reaction temperature is too low. 4. Poor solubility of reactants. | 1. Use fresh, dry this compound. 2. Use at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N). For weakly nucleophilic amines, a stronger base like NaH may be required. 3. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS. 4. Test different anhydrous solvents (e.g., DMF, acetonitrile, THF) to find one that provides good solubility for all reactants. |
| Formation of Multiple Products | 1. Presence of water leading to hydrolysis. 2. Over-alkylation of the amine nucleophile. 3. Competing N- and O-alkylation with ambident nucleophiles. | 1. Ensure strictly anhydrous reaction conditions. 2. Use a slight excess of the amine, add the alkylating agent slowly, and consider lowering the reaction temperature. 3. The choice of solvent and base can influence the N/O alkylation ratio. Harder bases and polar aprotic solvents tend to favor N-alkylation. Experiment with different conditions to optimize for the desired isomer. |
| Difficult Product Purification | 1. Presence of polar side products (e.g., 2-(Hydroxymethyl)pyrimidine). 2. Unreacted starting materials. 3. Similar polarity of the desired product and side products. | 1. Optimize reaction conditions to minimize side product formation. Use column chromatography with a suitable solvent system for separation. 2. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 3. If separation by column chromatography is difficult, consider derivatization of the desired product to alter its polarity for easier separation, followed by deprotection. |
Experimental Protocols
General Protocol for N-Alkylation of an Amine
This protocol is a starting point and may require optimization for specific substrates.
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and an anhydrous solvent (e.g., DMF or acetonitrile, 5-10 mL per mmol of amine).
-
Add a suitable anhydrous base (e.g., K₂CO₃, 2.0-3.0 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
In a separate flask, dissolve this compound (1.0-1.2 eq) in a minimum amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine suspension over 30-60 minutes.
-
Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol).
Protocol for Minimizing Dimerization/Over-alkylation
-
Follow the general N-alkylation protocol, but use a slight excess of the amine (1.1-1.2 eq) relative to this compound (1.0 eq).
-
Ensure the dropwise addition of the this compound solution is performed slowly, especially at the beginning of the reaction.
-
Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.
Data Presentation
Table 1: Common Side Products and Their Identification
| Side Product | Chemical Structure | Common Method of Identification |
| 2-(Hydroxymethyl)pyrimidine | c1(CO)ncccn1 | ¹H NMR, LC-MS |
| bis(pyrimidin-2-ylmethyl)amine | c1(CNCc2ncccn2)ncccn1 | ¹H NMR, ¹³C NMR, LC-MS |
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reactions.
References
Technical Support Center: Purification of 2-(Chloromethyl)pyrimidine Hydrochloride Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products involving 2-(chloromethyl)pyrimidine (B1313406) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common products of reactions with 2-(chloromethyl)pyrimidine hydrochloride?
A1: The most common reactions involve nucleophilic substitution of the chloride ion by amines, leading to the formation of N-substituted 2-(aminomethyl)pyrimidine derivatives. These products are basic in nature due to the presence of the amino group.
Q2: What are the primary challenges in purifying these N-substituted 2-(aminomethyl)pyrimidine products?
A2: The primary challenges stem from the basicity of the products, which can lead to strong interactions with acidic silica (B1680970) gel during column chromatography, resulting in peak tailing, poor separation, and even decomposition. Other challenges include the removal of unreacted starting materials and side-products formed during the reaction.
Q3: What are the most effective purification techniques for these compounds?
A3: The most effective purification techniques are flash column chromatography and recrystallization. The choice between these methods depends on the nature of the product (solid or oil), the impurities present, and the desired final purity.
Q4: How can I assess the purity of my final product?
A4: Purity can be assessed using a combination of techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2] HPLC is particularly useful for quantitative purity analysis.[3]
Troubleshooting Guides
This guide addresses specific issues that may arise during the purification of N-substituted 2-(aminomethyl)pyrimidine derivatives.
Issue 1: Low Yield After Column Chromatography
Q: I am getting a very low yield after performing column chromatography on my N-substituted 2-(aminomethyl)pyrimidine derivative. What are the possible causes and solutions?
A: Low recovery from column chromatography can be due to several factors:
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Compound Adsorption to Silica Gel: The basic nature of your product can cause it to bind strongly to the acidic silanol (B1196071) groups on the silica gel, leading to irreversible adsorption.[4][5]
-
Solution 1: Deactivate the silica gel by preparing a slurry with your mobile phase containing a small amount of a basic modifier like triethylamine (B128534) (0.1-2%) or ammonia (B1221849) in methanol (B129727).[4][6]
-
Solution 2: Use an alternative stationary phase such as neutral or basic alumina, or consider using amine-functionalized silica gel.[4][7]
-
Solution 3: Switch to reverse-phase chromatography where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), which is often better for polar and basic compounds.[4]
-
-
Improper Solvent System: The chosen eluent may not be polar enough to elute your compound, causing it to remain on the column.
-
Solution: Optimize your solvent system using TLC first. Aim for an Rf value of approximately 0.2-0.4 for your target compound. If your compound is not moving from the baseline, gradually increase the polarity of your mobile phase, for instance, by increasing the percentage of methanol in a dichloromethane (B109758)/methanol mixture.[5]
-
-
Compound Degradation: Some pyrimidine (B1678525) derivatives can be unstable on acidic silica gel.[4]
-
Solution: Minimize the time your compound spends on the column by using flash chromatography with a higher flow rate. Ensure your solvents are dry and free of acidic impurities.[5]
-
Issue 2: Product Co-elutes with Impurities
Q: My product is coming off the column, but it is still contaminated with impurities. How can I improve the separation?
A: Poor separation can be addressed by the following:
-
Re-optimize the Mobile Phase: The selectivity of your separation is highly dependent on the mobile phase.
-
Solution: Perform a thorough TLC screen with different solvent systems. Sometimes, switching one of the solvents for another of similar polarity (e.g., ethyl acetate (B1210297) for acetone) can significantly alter the separation.[8]
-
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.
-
Solution: As a general rule, the amount of sample loaded should be 1-5% of the mass of the stationary phase.[4] If you need to purify a large amount of material, use a larger column.
-
-
Poor Column Packing: An improperly packed column with channels or cracks will lead to band broadening and inefficient separation.
-
Solution: Ensure your column is packed uniformly. A well-packed column is crucial for achieving good resolution.
-
Issue 3: Difficulty with Recrystallization
Q: My N-substituted 2-(aminomethyl)pyrimidine derivative is not crystallizing, or it is "oiling out". How can I induce crystallization?
A: Achieving successful recrystallization can be challenging. Here are several techniques to try:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Solution: Experiment with a range of solvents with varying polarities. If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, dichloromethane/hexane).[5]
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of the pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.[5]
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath or refrigerator. Rapid cooling often leads to the formation of small, impure crystals or oils.[5]
-
-
"Oiling Out": This occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.
-
Solution: Add more solvent to the hot solution to decrease the concentration. If the compound has a low melting point, choose a solvent with a lower boiling point.[5]
-
Data Presentation
The following table summarizes purification data for representative N-substituted 2-(aminomethyl)pyrimidine derivatives.
| Compound | Purification Method | Mobile Phase / Solvent | Yield (%) | Purity (%) | Reference |
| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | Column Chromatography | Ethyl acetate/Hexane (2:3) | 73.3 | Not Reported | [9] |
| 4-((3-benzylureido)methyl)furan-3-carbonyl azide | Column Chromatography | Ethyl acetate/Hexane (1:1) | 94 | Not Reported | [9] |
| Aldehyde Phenylamino-Pyrimidine | Column Chromatography | Ethyl acetate | Not Reported | >95 (by NMR) | [10] |
| 2-((6-Chloropyridin-3-yl)methyl)amino-4,6-dimethoxypyrimidine | Recrystallization | Not specified | 70 | >95 (by NMR) | [11] |
| 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-6-phenylpyrimidin-2-amine | Recrystallization | Ethanol | 62 | >95 (by NMR) | [2] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of N-Substituted 2-(Aminomethyl)pyrimidines (Normal Phase)
This protocol is designed for the purification of basic pyrimidine derivatives on silica gel.
-
Preparation of the Stationary Phase:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane or a mixture of hexane/ethyl acetate). To this slurry, add 0.5-1% triethylamine to deactivate the silica gel.[4]
-
Carefully pour the slurry into the column, allowing the silica to pack evenly. Avoid trapping air bubbles.
-
Open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.[12]
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[12]
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase.
-
Maintain a constant flow rate using positive pressure (e.g., from a nitrogen line or an air pump).[12]
-
If the desired compound does not elute, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume in test tubes or vials.
-
Monitor the composition of the fractions by TLC.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization of N-Substituted 2-(Aminomethyl)pyrimidine Hydrochloride Salts
This protocol is suitable for purifying solid products that are stable as their hydrochloride salts.
-
Dissolution:
-
Place the crude hydrochloride salt in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water) and heat the mixture to boiling while stirring to dissolve the solid completely.[13]
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[5]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
-
Drying:
-
Dry the purified crystals under high vacuum to remove all traces of the solvent.[5]
-
Mandatory Visualization
Caption: A typical experimental workflow for the synthesis and purification of N-substituted 2-(aminomethyl)pyrimidines.
Caption: A troubleshooting workflow for common issues in column chromatography.
Caption: A logical diagram for selecting the appropriate purification technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents [patents.google.com]
Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(chloromethyl)pyrimidine (B1313406) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 2-(chloromethyl)pyrimidine hydrochloride is resulting in a low yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings with this substrate often stem from several factors. The primary challenges include catalyst deactivation, suboptimal reaction conditions, and the presence of two potential electrophilic sites (the chloromethyl group and the chloro group on the pyrimidine (B1678525) ring, if present). Key issues to investigate are:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For less reactive aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands are often necessary to promote efficient oxidative addition.
-
Base Selection: The choice and strength of the base can significantly impact the transmetalation step and overall catalytic cycle.
-
Solvent and Temperature: Inadequate solvent choice can lead to poor solubility of reagents, while incorrect temperature can result in slow reaction rates or catalyst decomposition.
-
Side Reactions: Competing reactions such as hydrolysis of the chloromethyl group or homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.
Q2: I am observing multiple spots on my TLC plate after a Buchwald-Hartwig amination. What are the likely side products?
A2: Besides unreacted starting materials, common side products in Buchwald-Hartwig aminations with this compound include:
-
Hydrolysis Product: 2-(Hydroxymethyl)pyrimidine can form if water is present in the reaction mixture.
-
Double Amination Product: If the amine is sufficiently reactive, it may displace the chlorine from the chloromethyl group and also participate in a second coupling at another site on the pyrimidine ring (if another leaving group is present).
-
Products of Catalyst Decomposition: The formation of palladium black can indicate catalyst decomposition, leading to a complex mixture of byproducts.
Q3: Can I achieve selective coupling at the chloromethyl group without affecting other chloro-substituents on the pyrimidine ring?
A3: Achieving selectivity can be challenging but is often possible through careful optimization of reaction conditions. The reactivity of different chloro positions on a pyrimidine ring can vary. In many palladium-catalyzed cross-coupling reactions, an aryl C-Cl bond is less reactive than the C-Cl bond of a chloromethyl group. To favor coupling at the chloromethyl position, consider using milder reaction conditions, such as lower temperatures and less forcing catalyst systems, that are sufficient to activate the more reactive chloromethyl group but not the aryl chloride.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling reaction, consult the following troubleshooting guide. The data presented is based on analogous systems and should serve as a starting point for optimization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Data on Suzuki Coupling of an Analogous System (2,4-dichloropyrimidine) [1]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 71 |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | THF | 100 | 55 |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | DMF | 100 | 60 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 45 |
| Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 38 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Side Product Formation in Buchwald-Hartwig Amination
The presence of the reactive chloromethyl group can lead to side reactions with the amine nucleophile. The following diagram illustrates the desired Buchwald-Hartwig pathway versus a potential S_N2 side reaction.
Reaction Pathways
Caption: Competing reaction pathways in the amination of 2-(chloromethyl)pyrimidine.
Strategies to Minimize Side Reactions:
-
Temperature Control: Lowering the reaction temperature can disfavor the S_N2 reaction, which typically has a higher activation energy than the palladium-catalyzed amination.
-
Base Selection: Use a base that is strong enough to facilitate the catalytic cycle but not so strong as to promote unwanted side reactions. Weaker bases like Cs₂CO₃ may be preferable to stronger bases like NaOt-Bu.
-
Catalyst System: Employ a highly active catalyst system with a bulky ligand (e.g., XPhos, RuPhos) to accelerate the desired Buchwald-Hartwig coupling, making it kinetically favored over the S_N2 pathway.
Data on Buchwald-Hartwig Amination of an Analogous System (Aryl Chlorides)
| Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | General Yield |
| XPhos (1.5-3) | NaOt-Bu (1.2) | Toluene | 100 | Good to Excellent |
| RuPhos (1.5-3) | NaOt-Bu (1.2) | Toluene | 100 | Good to Excellent |
| BrettPhos (1.5-3) | Cs₂CO₃ (1.5) | t-AmylOH | 110 | Good to Excellent |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOt-Bu, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the reaction vessel and stir at the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by column chromatography.
Optimizing Sonogashira and Negishi Couplings
For Sonogashira and Negishi couplings, similar principles of catalyst selection, reaction parameter optimization, and control of side reactions apply.
General Troubleshooting Logic
Caption: General troubleshooting logic for Sonogashira and Negishi couplings.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N or DIPA, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress.
-
Work-up and Purification: Follow similar procedures as described for the Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Negishi Coupling
-
Preparation of Organozinc Reagent: Prepare the organozinc reagent in situ or from the corresponding organolithium or Grignard reagent.
-
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), and then add the freshly prepared organozinc reagent (1.5-2.0 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating and monitor the reaction progress.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride and follow a standard extractive work-up and purification procedure.
References
Technical Support Center: Controlling Regioselectivity in Alkylations with 2-(Chloromethyl)pyrimidine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during alkylation reactions using 2-(chloromethyl)pyrimidine (B1313406) hydrochloride, with a focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity when using 2-(chloromethyl)pyrimidine hydrochloride as an alkylating agent?
A1: The regioselectivity of alkylation with this compound is primarily dictated by the nature of the nucleophile and the reaction conditions. Key factors include:
-
Nucleophile Hardness/Softness (HSAB Theory): Hard nucleophiles (e.g., alkoxides) tend to favor reaction at the harder electrophilic site, while softer nucleophiles (e.g., thiolates) prefer softer electrophilic sites.
-
Base: The choice of base can influence the deprotonation of the nucleophile and the overall reaction kinetics, thereby affecting regioselectivity. Strong, non-nucleophilic bases are often preferred.
-
Solvent: The polarity of the solvent can influence the solubility of the reactants and stabilize charged intermediates, which can impact the reaction pathway. Polar aprotic solvents like DMF and acetonitrile (B52724) are commonly used.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor the thermodynamically more stable product.
-
Leaving Group: While the substrate is 2-(chloromethyl)pyrimidine, related alkylating agents with better leaving groups (e.g., iodomethylpyrimidines) can exhibit different reactivity and selectivity profiles.
Q2: How can I favor N-alkylation over O-alkylation when reacting with a nucleophile containing both nitrogen and oxygen, such as a substituted pyrimidin-2(1H)-one?
A2: Favoring N-alkylation over O-alkylation is a common challenge. Generally, conditions that favor the kinetic product will lead to N-alkylation. This can often be achieved by:
-
Using a non-polar solvent: This can favor the N-alkylation pathway.
-
Employing a milder base: A weaker base may selectively deprotonate the nitrogen.
-
Lowering the reaction temperature: This can help to favor the kinetic product.
-
Substituent Effects: The electronic properties of the pyrimidine (B1678525) ring can influence the nucleophilicity of the nitrogen and oxygen atoms.
Conversely, O-alkylation is often favored under thermodynamic control, which can be promoted by using a polar solvent and a stronger base.
Q3: My reaction with an amine is giving low yields or multiple products. What could be the issue?
A3: Low yields or the formation of multiple products in amination reactions can stem from several factors:
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Base Strength: The hydrochloride form of 2-(chloromethyl)pyrimidine requires a base to liberate the free base for the reaction to proceed. Insufficient or inappropriate base can lead to incomplete reaction.
-
Over-alkylation: Primary or secondary amines can potentially undergo multiple alkylations. Using a stoichiometric amount of the amine or a large excess of the amine can help control this.
-
Steric Hindrance: Bulky substituents on either the amine or the pyrimidine can hinder the reaction.
-
Reaction with Tertiary Amines: Tertiary amines can react to form quaternary ammonium (B1175870) salts, which may be unstable and lead to decomposition or side reactions.
Q4: Can I perform C-alkylation using this compound?
A4: Yes, C-alkylation is possible with soft carbon nucleophiles, such as those derived from active methylene (B1212753) compounds (e.g., malonates, β-ketoesters). To promote C-alkylation, it is crucial to use a base that will generate the enolate of the active methylene compound, and a solvent that can stabilize this nucleophile.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor or No Reaction | Inactive alkylating agent due to the hydrochloride salt. | Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, NaH, Et₃N) is used to neutralize the HCl and generate the free base of 2-(chloromethyl)pyrimidine. |
| Low reaction temperature. | Gradually increase the reaction temperature. Some alkylations may require heating to proceed at a reasonable rate. | |
| Inappropriate solvent leading to poor solubility of reactants. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to ensure all reactants are in solution. | |
| Mixture of N- and O-Alkylated Products | Reaction conditions are not optimized for selectivity. | To favor O-alkylation , consider using a strong base like NaH in a polar aprotic solvent like DMF. To favor N-alkylation , try a weaker base like K₂CO₃ in a less polar solvent, or conduct the reaction at a lower temperature.[1] |
| Thermodynamic vs. Kinetic Control. | O-alkylation is often the thermodynamically favored product, while N-alkylation can be the kinetic product. Varying the reaction time and temperature can help favor one over the other. | |
| Formation of Dialkylated Product with Primary Amines | Excess of the alkylating agent. | Use a stoichiometric amount or a slight excess of the primary amine to minimize dialkylation. |
| Low Yield with Phenolic Nucleophiles | The phenoxide formed is not nucleophilic enough or is sterically hindered. | Use a stronger base to ensure complete deprotonation of the phenol. If sterically hindered, a higher reaction temperature and longer reaction time may be necessary. |
| Decomposition of Reactants or Products | The reaction temperature is too high. | Monitor the reaction by TLC or LC-MS to check for decomposition and try running the reaction at a lower temperature for a longer duration. |
| The free base of 2-(chloromethyl)pyrimidine can be unstable. | Generate the free base in situ and use it immediately. |
Data Summary
The following tables summarize quantitative data from representative alkylation reactions involving pyrimidine derivatives, highlighting the influence of reaction conditions on yield and regioselectivity.
Table 1: N- vs. O-Alkylation of Substituted Pyrimidin-2(1H)-ones
| Alkylating Agent | Nucleophile | Base | Solvent | Temp. | Time | Product Ratio (N:O) | Yield (%) |
| 4-(Iodomethyl)pyrimidine | 6-Substituted pyrimidin-2(1H)-one | K₂CO₃ | Acetone (B3395972) | Reflux | 30 min | 0:100 | 70-98 |
| Brominated Enone | 4-(Trifluoromethyl)pyrimidin-2(1H)-one | K₂CO₃ | Acetonitrile | Reflux | 16 h | 100:0 | - |
Data adapted from studies on related pyrimidine alkylations. Direct data for 2-(chloromethyl)pyrimidine was not available.[1]
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of Substituted Pyrimidin-2(1H)-ones [2]
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To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (K₂CO₃, 3 mmol).
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Add 10 mL of acetone to the flask.
-
While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.
-
Heat the resulting mixture to reflux and stir for 30 minutes.
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After cooling, remove the solvent under reduced pressure.
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Dissolve the residue in 20 mL of dichloromethane (B109758) (CH₂Cl₂) and wash twice with 15 mL of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the O-alkylated product.
Protocol 2: General Procedure for N-Alkylation of Pyrimidines [2]
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In a reaction vessel, suspend the pyrimidine derivative (1 equivalent) in a suitable solvent (e.g., acetonitrile).
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Add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., this compound, 1 equivalent, pre-neutralized if necessary) to the reaction mixture.
-
Stir the reaction at 80 °C for 12 hours.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Factors influencing regioselectivity in alkylations.
Caption: A logical workflow for troubleshooting alkylation reactions.
References
Technical Support Center: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)pyrimidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is through the chlorination of 2-(Hydroxymethyl)pyrimidine. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The use of thionyl chloride is well-documented for converting the precursor, 2-pyridinylmethanol, to the corresponding hydrochloride salt in high yield.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors. Here are the primary causes and their respective solutions:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or moderately increase the temperature. Monitor the reaction's progress using an appropriate analytical method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reagent Quality: The chlorinating agent (e.g., thionyl chloride) may have degraded due to exposure to moisture.
-
Solution: Use fresh or newly distilled thionyl chloride for the reaction. Ensure all glassware is thoroughly dried before use.
-
-
Product Loss During Workup: The product may be lost during the quenching and extraction phases.
-
Solution: Optimize the workup procedure. A slow, reverse quench where the reaction mixture is added to a cold, stirred solution can help control exotherms.[2] Ensure the pH is carefully adjusted for product precipitation or extraction.
-
-
Product Decomposition: The desired product or starting material might be decomposing under the reaction conditions.
-
Solution: Perform the reaction at a lower temperature or for a shorter duration to minimize degradation.[2]
-
Q3: I'm observing significant byproduct formation, including dark, tarry materials. How can this be minimized?
The formation of byproducts and tar is typically a sign of decomposition due to excessive heat or unwanted side reactions.
-
Control Reaction Temperature: Excessive heating can cause the starting material or product to degrade.[2] It is crucial to maintain the recommended temperature range. For the reaction with thionyl chloride, cooling (e.g., 0°C) during the addition of the alcohol is often recommended, followed by reflux.[1]
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions.
-
Purity of Starting Materials: Ensure the 2-(Hydroxymethyl)pyrimidine starting material is pure and dry. Impurities can lead to a variety of side reactions.
Q4: The workup process for my reaction is difficult and seems hazardous. What are the best practices for safely quenching the reaction and isolating the product?
Working with chlorinating agents like thionyl chloride requires caution, as they react violently with water in a highly exothermic manner.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[2]
-
Controlled Quenching: Before workup, cool the reaction mixture to a low temperature (e.g., 0°C). The quenching should be performed by slowly and carefully adding the reaction mixture to a cold, stirred quenching solution (like ice water or a cold basic solution). A "reverse quench" is often the safest method.[2]
-
Removal of Excess Reagent: Excess thionyl chloride is volatile and can be removed under vacuum before the workup.[1] This significantly reduces the vigor of the subsequent quenching step.
-
Product Isolation: After quenching, the product can be isolated by filtration if it precipitates. The pH of the aqueous solution may need to be adjusted to ensure the hydrochloride salt is stable and precipitates.
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Yield | Incomplete reaction | Increase reaction time/temperature; monitor with TLC/LC-MS. | [2] |
| Poor quality of chlorinating agent | Use fresh or distilled thionyl chloride/POCl₃. | [2] | |
| Product loss during workup | Optimize quenching (slow, reverse quench); ensure proper pH for precipitation. | [2] | |
| Byproduct Formation | Excessive reaction temperature | Lower the reaction temperature; maintain strict temperature control. | [2] |
| Presence of water/moisture | Ensure all glassware and reagents are dry. | [2] | |
| Difficult/Hazardous Workup | Uncontrolled quenching of excess reagent | Cool reaction mixture thoroughly before quenching; add reaction mixture slowly to quenching solution (reverse quench). | [2] |
| Formation of Tarry Material | Decomposition of starting material/product | Use a lower reaction temperature; consider using an inert solvent to better control the reaction. | [2] |
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is a generalized procedure based on common laboratory practices for the chlorination of hydroxymethyl-heterocycles.
Materials:
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2-(Hydroxymethyl)pyrimidine
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Thionyl chloride (SOCl₂)
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Dry acetone (B3395972) (for washing)
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Anhydrous reaction vessel and glassware
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber to handle the evolving HCl and SO₂ gases.
-
Reagent Addition: Under an inert atmosphere (optional, but recommended), add an excess of thionyl chloride (e.g., 3-4 equivalents) to the reaction flask and cool it to 0°C in an ice bath.
-
Substrate Addition: Slowly add a solution or slurry of 2-(Hydroxymethyl)pyrimidine in a suitable dry, inert solvent, or add the solid portion-wise to the stirred thionyl chloride over a period of 1-2 hours, maintaining the temperature at 0°C.[1]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under vacuum.[1]
-
The resulting solid residue can be triturated with a dry solvent like acetone.
-
Filter the solid product, wash with a small amount of cold, dry acetone, and dry under vacuum to yield this compound.
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Diagrams
Caption: Chemical reaction pathway for the synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Chloromethyl)pyrimidine hydrochloride in various solvents. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I dissolved this compound in my solvent, and I suspect it has degraded. What could be the cause?
A1: this compound is an alkylating agent and is susceptible to nucleophilic substitution. If your solvent is nucleophilic (e.g., contains water, alcohols, or amines), it can react with the chloromethyl group, leading to the formation of degradation products. The presence of the pyridine (B92270) ring structure also makes the chloromethyl group more reactive. For instance, in the presence of water, it can hydrolyze to form 2-(hydroxymethyl)pyrimidine.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For short-term storage and immediate use, aprotic, non-nucleophilic solvents are recommended. Based on available data, Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are suitable solvents. However, even in these solvents, long-term stability is not guaranteed, especially if water is present. It is always best practice to prepare solutions fresh.
Q3: How should I store solutions of this compound?
A3: Stock solutions should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[1] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. For stock solutions stored at -80°C, it is advisable to use them within six months, and for those at -20°C, within one month.[1]
Q4: I am observing unexpected peaks in my analytical results (e.g., HPLC, LC-MS, NMR) after dissolving the compound. What might these be?
A4: Unexpected peaks are likely degradation products. The most common degradation pathway is hydrolysis, leading to the formation of 2-(hydroxymethyl)pyrimidine hydrochloride. If your solvent is an alcohol (e.g., methanol, ethanol), you may be observing the corresponding ether product (e.g., 2-(methoxymethyl)pyrimidine). It is also possible that the compound is reacting with other nucleophiles present in your reaction mixture.
Q5: Can I use protic solvents like methanol, ethanol, or water with this compound?
A5: Protic solvents are generally not recommended for storing this compound due to its reactivity. These solvents are nucleophilic and can react with the compound, leading to its degradation. If your experimental protocol requires the use of a protic solvent, it is crucial to use the solution immediately after preparation and to be aware of the potential for degradation.
Solubility Data
The solubility of this compound in various solvents is summarized below. This data should be used as a guideline, and it is recommended to perform small-scale solubility tests before preparing larger quantities.
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [2] |
| DMSO | 20 mg/mL | [2] |
| Ethanol | 2 mg/mL | [2] |
| PBS (pH 7.2) | 10 mg/mL | [2] |
| Water | ≥ 100 mg/mL at 72°F | [3] |
Potential Degradation Pathway: Hydrolysis
The primary degradation pathway for this compound in the presence of water is hydrolysis. The chloromethyl group is susceptible to nucleophilic attack by water, leading to the displacement of the chloride ion and the formation of 2-(hydroxymethyl)pyrimidine.
Experimental Protocol: Assessing Stability in a Chosen Solvent
This protocol provides a general workflow for assessing the stability of this compound in a specific solvent.
Objective: To determine the stability of this compound in a given solvent over time at a specific temperature.
Materials:
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This compound
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Solvent of interest (e.g., DMSO, water, ethanol)
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Analytical instrument (e.g., HPLC-UV, LC-MS)
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Appropriate vials and storage containers
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Calibrated analytical balance and volumetric flasks
Procedure:
-
Solution Preparation:
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Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution.
-
-
Initial Analysis (Time Zero):
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Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC).
-
This will serve as the baseline (100% purity) measurement.
-
Record the peak area of the parent compound.
-
-
Incubation:
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Store the solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Protect the solution from light if photodegradation is a concern.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily or weekly), withdraw an aliquot of the solution.
-
Analyze the aliquot using the same analytical method as in step 2.
-
Record the peak area of the parent compound and any new peaks that appear (degradation products).
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial (time zero) measurement.
-
Plot the percentage of the parent compound remaining versus time.
-
From this data, you can determine the rate of degradation and the half-life of the compound under the tested conditions.
-
References
Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-(Chloromethyl)pyrimidine hydrochloride. The following information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a corrosive and irritant substance.[1] It can cause severe skin and eye irritation or damage, and may cause respiratory tract irritation.[1][2] It is also harmful if swallowed.[1] Due to its reactivity as an alkylating agent, it can participate in highly exothermic reactions, posing a risk of thermal runaway if not properly controlled.
Q2: What is a thermal runaway reaction and why is it a concern with this compound?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous feedback loop.[3][4] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing vessel rupture, explosions, and the release of hazardous materials.[4][5] Reactions involving alkylating agents like this compound are often exothermic and require careful management to prevent such events.
Q3: What initial steps should I take to assess the thermal risk of my reaction?
A3: Before performing the reaction, a thorough risk assessment is crucial. This should include:
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Literature Review: Search for any published data on the thermal hazards of your specific reaction or similar transformations.
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Calorimetry: Whenever possible, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[2][6]
-
Worst-Case Scenario Analysis: Calculate the potential adiabatic temperature rise to understand the maximum possible temperature in the event of a cooling failure.[6][7]
Q4: How can I prevent a thermal runaway reaction when working with this compound?
A4: Prevention is key. Implement the following control measures:
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Controlled Addition: Add the limiting reagent in a slow, controlled manner (semi-batch process) to manage the rate of heat generation.[8]
-
Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., cooling jacket, cooling coils) capable of removing the heat generated by the reaction.[7][9]
-
Proper Agitation: Maintain efficient stirring to ensure homogenous temperature distribution and prevent the formation of localized hot spots.[7]
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer or thermocouple.[7]
-
Dilution: Using an appropriate solvent can help to increase the heat capacity of the reaction mixture, thus moderating temperature changes.
Troubleshooting Guide: Managing Unexpected Exotherms
If you observe a sudden, uncontrolled rise in temperature, follow these emergency procedures.
| Symptom | Possible Cause | Immediate Action |
| Rapid, unexpected temperature increase beyond the set point. | Loss of cooling, addition rate too high, incorrect reagent concentration. | 1. Stop all reagent addition immediately. 2. Maximize cooling: Ensure coolant is flowing at its maximum rate and lowest temperature.3. If the temperature continues to rise, proceed to the "Emergency Quenching" protocol. |
| Localized boiling or fuming from the reaction mixture. | Hot spot formation due to poor mixing. | 1. Stop all reagent addition. 2. Increase agitation rate if safe to do so.3. Maximize cooling. |
| Sudden increase in reactor pressure. | Gas evolution from the reaction or boiling of the solvent. | 1. Follow all steps for a rapid temperature increase. 2. Vent the reactor to a safe location (e.g., a scrubber or fume hood) if the pressure approaches the vessel's limit and you have been trained to do so. |
| Visible decomposition (e.g., charring, rapid color change). | The reaction has reached a temperature where a secondary, more energetic decomposition has begun. | IMMEDIATE EVACUATION. Activate emergency alarms and evacuate the area. Do not attempt to control the reaction. |
Data Presentation
The following table provides representative (hypothetical) reaction calorimetry data for an N-alkylation reaction using this compound. Actual values will vary depending on the specific reactants, solvent, and concentrations used. It is imperative to determine this data experimentally for your specific process.
| Parameter | Value | Significance |
| Heat of Reaction (ΔHrxn) | -150 kJ/mol | Indicates a significant exothermic reaction. |
| Specific Heat of Reaction Mixture (Cp) | 2.5 J/g·K | Used to calculate the temperature rise from the heat of reaction. |
| Onset Temperature of Decomposition (TD) | 180 °C | The temperature at which the product or reaction mixture begins to decompose exothermically. The reaction temperature should be kept well below this. |
| Adiabatic Temperature Rise (ΔTad) | 120 °C | The theoretical temperature increase if all the heat from the reaction were absorbed by the reaction mass without any cooling. This helps in assessing the worst-case scenario.[2][6] |
| Maximum Temperature of Synthesis Reaction (MTSR) | 145 °C | The highest temperature the reaction could reach in the event of a cooling failure, considering the accumulation of unreacted starting material.[6] |
Experimental Protocols
Key Experiment: Protocol for a Controlled Exothermic Alkylation Reaction
This protocol outlines a general procedure for safely conducting an exothermic alkylation reaction with this compound in a jacketed lab reactor.
1. Reactor Setup and Pre-Reaction Checks:
- Assemble a clean, dry jacketed reactor equipped with an overhead stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel or syringe pump for controlled reagent addition.
- Connect the reactor jacket to a circulating bath with a suitable cooling fluid.
- Charge the reactor with the substrate and solvent.
- Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C).
2. Reagent Addition:
- Dissolve the this compound in a suitable solvent in the addition funnel or syringe pump.
- Begin adding the this compound solution dropwise or at a slow, constant rate.
- Carefully monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C) of the set point.
- If the temperature rises above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.
3. Reaction Monitoring and Work-up:
- After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.
- Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), proceed with a safe work-up and quenching procedure.
- Quenching: Slowly add a suitable quenching agent (e.g., water, a dilute acid or base solution) while maintaining cooling to neutralize any reactive species. Be aware that the quench itself can be exothermic.
4. Emergency Quenching Protocol:
- In the event of an uncontrolled exotherm that does not respond to stopping the addition and maximizing cooling, an emergency quench may be necessary.
- A pre-determined, appropriate quenching agent should be readily available. The choice of quencher will depend on the reaction chemistry.
- If safe to do so, add the quenching agent to the reactor to stop the reaction. This should only be performed by trained personnel with a clear understanding of the potential consequences.
Mandatory Visualizations
Troubleshooting Workflow for an Unexpected Exotherm
Caption: Troubleshooting workflow for an unexpected exothermic event.
References
- 1. youtube.com [youtube.com]
- 2. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 3. Thermal Hazards Reaction: Understanding - zeal [zealinstruments.com]
- 4. stonehousesafety.com [stonehousesafety.com]
- 5. Exothermic Reaction Examples - Demonstrations to Try [thoughtco.com]
- 6. mt.com [mt.com]
- 7. amarequip.com [amarequip.com]
- 8. fauske.com [fauske.com]
- 9. wjarr.com [wjarr.com]
Technical Support Center: Purification Strategies for Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction mixtures containing unreacted 2-(Chloromethyl)pyrimidine (B1313406) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2-(Chloromethyl)pyrimidine hydrochloride relevant to its removal?
A1: Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Implications for Removal |
| Molecular Formula | C₅H₅ClN₂ · HCl | Relatively small and polar molecule. |
| Molecular Weight | 165.0 g/mol [1] | - |
| Appearance | Crystalline solid[1] | Can be filtered if it precipitates from the reaction mixture. |
| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 2 mg/mLPBS (pH 7.2): 10 mg/mL[1] | High solubility in polar aprotic solvents commonly used in reactions can make its removal by simple filtration challenging. Its solubility in aqueous solutions suggests that extractive work-ups can be effective. |
| Reactivity | The chloromethyl group is a reactive electrophile. | This reactivity can be exploited for quenching with a suitable nucleophile. It is also susceptible to hydrolysis. |
Q2: My reaction is complete, but I still have a significant amount of unreacted this compound. What is the first step I should consider for its removal?
A2: The first and often most effective step is to quench the excess electrophilic this compound. This involves adding a nucleophilic scavenger to the reaction mixture to convert the unreacted starting material into a more easily removable byproduct.
Q3: What are suitable quenching agents for this compound?
A3: The choice of quenching agent depends on the stability of your desired product. Common and effective quenching agents include:
-
Aqueous solutions of amines: Dilute aqueous ammonia (B1221849) or a primary/secondary amine (e.g., diethylamine, ethanolamine) can be used. These will react with the chloromethyl group to form a more polar and water-soluble amine derivative.
-
Water/Aqueous Base: Hydrolysis can be an effective method. By adding water or a dilute aqueous base (e.g., sodium bicarbonate), this compound can be converted to the more polar and often more easily separable 2-(hydroxymethyl)pyrimidine.
Q4: How can I monitor the progress of the quenching reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material. A suitable TLC system for many pyrimidine (B1678525) derivatives is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The disappearance of the this compound spot will indicate the completion of the quenching reaction.
Troubleshooting Guides
Problem 1: Difficulty in Removing the Quenched Byproduct
If you have successfully quenched the unreacted this compound but are struggling to separate the resulting byproduct from your desired product, consider the following troubleshooting steps.
An extractive work-up is a powerful technique to separate compounds based on their differential solubility in immiscible solvents.
Scenario: Your desired product is significantly less polar than the quenched byproduct (e.g., an amino- or hydroxy-pyrimidine derivative).
Suggested Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (B109758).
-
Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate basic pyrimidine byproducts, making them more water-soluble and partitioning them into the aqueous layer.
-
Basic Wash: Subsequently, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and remove any acidic impurities.
-
Brine Wash: A final wash with brine (saturated aqueous NaCl solution) will help to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Table 2: Solvent Properties for Extractive Work-up
| Solvent | Density (g/mL) | Miscibility with Water | Layer Position |
| Dichloromethane | 1.33 | Immiscible | Bottom |
| Ethyl Acetate | 0.902 | Slightly Miscible | Top |
| Diethyl Ether | 0.713 | Immiscible | Top |
| Hexanes | ~0.66 | Immiscible | Top |
If extractive work-up does not provide sufficient purity, column chromatography is the next recommended step.
Scenario: Your product and the byproduct have similar polarities.
Suggested Protocol: Flash Column Chromatography on Silica (B1680970) Gel
-
TLC Analysis: First, determine an appropriate solvent system using TLC that shows good separation between your product and the byproduct. A common starting point is a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane and methanol (B129727) can be used.
-
Column Packing: Pack a column with silica gel using the chosen non-polar solvent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Start with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (gradient elution). Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography:
-
Streaking on TLC/Column: If your compound is basic, it may interact strongly with the acidic silica gel, leading to streaking. Adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent can help to mitigate this issue.
-
Poor Separation: If the separation is not effective, consider using a different stationary phase, such as alumina (B75360) (neutral or basic), or reverse-phase silica (C18).
Problem 2: Product Instability During Work-up
Some pyrimidine derivatives can be sensitive to acidic or basic conditions, or to prolonged exposure to silica gel.
Scenario: You observe product degradation during the work-up.
Suggested Protocol: Neutral Work-up and Chromatography
-
Quenching: Use a mild quenching agent, such as water, and avoid strong acids or bases.
-
Extraction: Perform the extractive work-up with neutral water washes.
-
Chromatography:
-
Neutralized Silica Gel: If using silica gel, it can be neutralized by pre-washing the column with a solvent mixture containing a small amount of triethylamine.
-
Alternative Stationary Phases: Consider using neutral alumina or Florisil® as the stationary phase.
-
Visualizations
To aid in understanding the workflow, the following diagrams illustrate the decision-making process and experimental procedures.
Caption: A logical workflow for the removal of unreacted this compound.
Caption: A detailed experimental workflow for an acid-base extractive work-up.
References
Addressing low reactivity of 2-(Chloromethyl)pyrimidine hydrochloride in specific reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 2-(chloromethyl)pyrimidine (B1313406) hydrochloride in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 2-(chloromethyl)pyrimidine hydrochloride often unreactive in nucleophilic substitution reactions?
A1: The low reactivity of this compound can be attributed to several factors:
-
Electron-Withdrawing Nature of the Pyrimidine (B1678525) Ring: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which can decrease the electron density at the chloromethyl carbon, making it a less favorable site for nucleophilic attack.
-
The Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt. The protonated pyrimidine ring is even more electron-deficient, which can further deactivate the chloromethyl group towards SN2 reactions. Neutralization with a suitable base is crucial before or during the reaction.
-
Poor Leaving Group: While chloride is a reasonably good leaving group, its departure can be hindered by the electronic effects of the pyrimidine ring.[1][2][3]
Q2: What is the primary reaction mechanism for nucleophilic substitution on this compound?
A2: The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. This involves the backside attack of a nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion.[4]
Q3: Are there any common side reactions to be aware of?
A3: Yes, potential side reactions include:
-
Nucleophilic Aromatic Substitution (SNAr): While the chloromethyl group is the primary site for substitution, under certain conditions (e.g., strong nucleophiles, high temperatures), nucleophilic attack on the pyrimidine ring itself can occur, although this is generally less favorable.
-
Decomposition: At elevated temperatures, the compound may decompose.
-
Reaction with Solvent: Protic solvents can react with the starting material or intermediates.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Basicity | The hydrochloride salt requires neutralization. Use at least one equivalent of a non-nucleophilic base to free the pyrimidine base. For weak nucleophiles, a stronger base might be needed to deprotonate the nucleophile itself. |
| Weak Nucleophile | Increase the nucleophilicity of your reagent. If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a strong, non-nucleophilic base (e.g., NaH, KHMDS) prior to the addition of the electrophile. |
| Inappropriate Solvent | Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance nucleophilicity. |
| Low Reaction Temperature | Gently increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for any signs of decomposition. |
| Poor Solubility | Ensure all reactants are fully dissolved. If solubility is an issue, consider a different solvent system or gentle heating. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Recommendation |
| Competing SNAr Reaction | To favor the SN2 reaction at the chloromethyl group, use milder reaction conditions. Lower the temperature and avoid using overly strong, hard nucleophiles. |
| Decomposition of Starting Material or Product | High temperatures can lead to decomposition. Run the reaction at the lowest effective temperature. Consider performing a time-course study to determine the optimal reaction time and avoid prolonged heating. |
| Reaction with Base | If using a nucleophilic base, it may compete with your intended nucleophile. Switch to a non-nucleophilic base such as potassium carbonate, triethylamine, or diisopropylethylamine (DIPEA). |
Data Presentation
The following table provides predicted reaction yields for the nucleophilic substitution on a structurally analogous compound, 4-(chloromethyl)-2-fluoropyridine, with various nucleophiles.[5] These conditions can serve as a starting point for optimizing reactions with this compound. Actual yields may vary and require optimization for the specific substrate and nucleophile.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 70-85 |
| Aniline | Et₃N | Dioxane | 100 | 24 | 60-75 |
| Sodium Azide | N/A | DMF | Room Temp | 4 | >90 |
| Thiophenol | K₂CO₃ | DMF | Room Temp | 2 | >90 |
Experimental Protocols
Key Experiment: General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the anhydrous solvent (to make a ~0.2 M solution).
-
Add the base (2.0 equivalents) to the suspension and stir for 15-30 minutes at room temperature to neutralize the hydrochloride.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using K₂CO₃, filter off the solid.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Visualizations
Signaling Pathway and Logical Relationships
Caption: Troubleshooting workflow for low reactivity.
Caption: General experimental workflow.
References
Validation & Comparative
A Comparative Guide to Pyrimidine Building Blocks: 2-(Chloromethyl)pyrimidine Hydrochloride versus Alternatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. The selection of an appropriate pyrimidine building block is a critical decision in the synthetic route design for novel therapeutics. This guide provides an objective comparison of 2-(Chloromethyl)pyrimidine hydrochloride with other common pyrimidine building blocks, focusing on their performance in key synthetic transformations and their application in the development of targeted therapies, such as p38 MAP kinase inhibitors.
Performance Comparison in Key Synthetic Reactions
The reactivity of a pyrimidine building block is paramount to its utility. Here, we compare the performance of this compound's constituent reactive moieties with that of other widely used pyrimidine synthons in two fundamental reaction classes: nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura coupling.
Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (SNAr)
| Pyrimidine Building Block | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| 2-Chloropyrimidine (B141910) | Piperidine | K₂CO₃, water, 35-65°C, 1h | 88 | [1] |
| 4,6-Dichloropyrimidine | Aniline | NaHCO₃, Acetonitrile, RT, 48h | 95 | [2] |
| 2-Amino-4,6-dichloropyrimidine | 2-Methoxyaniline | Triethylamine, neat, 4.5h | 84 | [3] |
| 2-(Chloromethyl)pyrimidine | Amine (General) | Not specified | Data not available |
Table 2: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling
| Pyrimidine Building Block | Boronic Acid | Catalyst/Base/Solvent | Yield (%) | Reference |
| 2-Chloropyrimidine | Phenylboronic acid | Pd(OAc)₂/dppf/K₂CO₃, Dioxane/H₂O | ~80 (inferred) | [4][5] |
| 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃, 1,4-Dioxane (B91453)/H₂O | 71 | [6] |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄/K₃PO₄, 1,4-Dioxane | 60 | [7][8] |
| 2-(Chloromethyl)pyrimidine | Arylboronic acid | Not specified | Data not available |
Note: Quantitative yield data for the Suzuki-Miyaura coupling of this compound was not found in the surveyed literature. The reactivity of the 2-chloro position on the pyrimidine ring is expected to be comparable to that of 2-chloropyrimidine.
Application in Kinase Inhibitor Synthesis: p38 MAP Kinase Inhibitors
Pyrimidine-based scaffolds are prevalent in the design of kinase inhibitors due to their ability to mimic the hinge-binding interactions of ATP. The p38 MAP kinase, a key regulator of inflammatory responses, is a prominent target for pyrimidine-containing inhibitors.
Table 3: Biological Activity of Pyrimidine-Based p38 MAP Kinase Inhibitors
| Inhibitor | Pyrimidine Scaffold | p38α IC₅₀ (nM) | Reference |
| BIRB 796 | Pyrazole-pyrimidine | 38 | [9] |
| SB 203580 | Pyridinyl-imidazole | (p38 IC₅₀) ~500 | [10] |
| Pamapimod (VX-745) | Pyridazine | (p38α IC₅₀) 16 | |
| LY2228820 | Pyrrolopyrimidine | (p38α IC₅₀) 7 | Not explicitly cited |
| Hypothetical Inhibitor from 2-(Chloromethyl)pyrimidine | 2-Substituted Pyrimidine | Dependent on final structure |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on a Chloropyrimidine
This protocol is adapted from the synthesis of 2-(1-piperazinyl)pyrimidine[1].
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Piperazine (B1678402) (2.5 eq)
-
Potassium carbonate (K₂CO₃) (0.9 eq)
-
Water
Procedure:
-
To a stirred solution of piperazine and K₂CO₃ in water, add 2-chloropyrimidine in portions at 50-65 °C.
-
Stir the reaction mixture at 60-65 °C for 1 hour.
-
Cool the mixture to 35 °C.
-
Filter to remove any solid by-products.
-
Extract the filtrate with chloroform (3x).
-
Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure to yield the product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is based on the coupling of 2,4-dichloropyrimidine with phenylboronic acid[6].
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Phenylboronic acid (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Dissolve 2,4-dichloropyrimidine in a 2:1 mixture of 1,4-dioxane and water.
-
Degas the solution with argon.
-
Add K₂CO₃, phenylboronic acid, and Pd(PPh₃)₄.
-
Stir the reaction mixture under an argon atmosphere in a microwave reactor for 15 minutes at 100 °C.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purify the product by column chromatography.
Visualizing Chemical and Biological Pathways
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. Pyrimidine-based inhibitors often target kinases within this pathway.
Synthetic Workflow: Synthesis of a p38 MAP Kinase Inhibitor (BIRB 796 Analogue)
The following diagram illustrates a potential multi-step synthesis of a p38 MAP kinase inhibitor, showcasing the integration of a pyrimidine building block. This workflow is conceptual and based on synthetic strategies for related compounds[7].
Conclusion
This compound presents a unique combination of reactive sites: a highly electrophilic chloromethyl group, ideal for rapid SN2 functionalization, and a 2-chloropyrimidine core amenable to SNAr and cross-coupling reactions. While direct quantitative comparisons with other pyrimidine building blocks are not extensively documented in the literature, its reactivity profile can be inferred from related structures. For SNAr and Suzuki coupling at the pyrimidine core, its reactivity is expected to be similar to 2-chloropyrimidine. The primary advantage of this compound lies in its dual functionality, allowing for sequential and site-selective modifications.
The choice of the optimal pyrimidine building block will ultimately depend on the specific synthetic strategy and the desired substitution pattern of the final molecule. Researchers should consider the desired reactivity, the position of functionalization, and the overall synthetic sequence when selecting the most appropriate starting material for their drug discovery endeavors.
References
- 1. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the synthesis of pyrimidine (B1678525) derivatives is a critical process in the discovery of novel therapeutics. The strategic addition of alkyl groups to the pyrimidine core can significantly modulate the pharmacological properties of these compounds. This guide provides an objective comparison of common alkylating agents, supported by experimental data, to inform the selection of optimal reagents and reaction conditions for achieving desired yields and regioselectivity.
The choice of an alkylating agent is a pivotal decision in pyrimidine synthesis, directly influencing reaction outcomes. Factors such as the nature of the leaving group, the steric hindrance of the reactants, and the reaction conditions (including base, solvent, and temperature) all play a crucial role in determining the yield and the position of alkylation (N-alkylation versus O-alkylation). This guide delves into these aspects, presenting a comparative analysis of commonly employed alkylating agents.
Performance Comparison of Alkylating Agents
The following table summarizes quantitative data from various studies, offering a comparative overview of the performance of different alkylating agents in pyrimidine synthesis. This data highlights the achievable yields and the reaction conditions employed.
| Alkylating Agent | Pyrimidine Substrate | Reaction Type | Catalyst/Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 4-(Iodomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | 16 | Reflux | 87 | [1][2] |
| 4-(Bromomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | 16 | Reflux | 80 | [1] |
| 4-(Iodomethyl)pyrimidine | Various 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones | O-Alkylation | K₂CO₃ | Acetone (B3395972) | 0.5 | Reflux | 70-98 | [3] |
| Bromo-ethylacetate | Uracil (B121893) | N1-Alkylation | AS@HTC | Acetonitrile | 12 | 80 | 80-90 | [4] |
| Propargyl bromide | Uracil | N1-Alkylation | AS@HTC | Acetonitrile | 12 | 80 | 80-90 | [4] |
| Allyl, Benzyl, Phenacyl halides | 1,3-Dibenzoyluracils | N1-Alkylation | K₂CO₃ | DMF | 24 | 25 | 52-84 | [2][5] |
| Primary alcohol toluenesulfonates | 1,3-Dibenzoyluracils | N1-Alkylation | K₂CO₃ | DMF | 24 | 25 | 61-78 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for N-alkylation and O-alkylation of pyrimidines.
General Procedure for N1-Alkylation of Uracil Derivatives[4]
This protocol utilizes a heterogeneous catalyst for the N1-alkylation of uracil and its derivatives.
-
A mixture of the pyrimidine (1.00 mmol) and ammonium (B1175870) sulfate (B86663) coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg) in 1.5 mL of hexamethyldisilazane (B44280) (HMDS) is heated under reflux for 2 hours.
-
After cooling, the resulting clear oil of the silylated pyrimidine is dissolved in 2.5 mL of anhydrous acetonitrile.
-
Two equivalents of the alkylating agent (e.g., bromo-ethylacetate or propargyl bromide) are added to the solution.
-
The reaction mixture is then stirred for 12 hours at 80 °C.
-
Upon completion, the mixture is filtered, and the solvent is evaporated under reduced pressure to yield the N1-alkylated pyrimidine.
General Procedure for O-Alkylation of 6-Substituted Pyrimidin-2(1H)-ones[2][3]
This protocol describes a method for the selective O-alkylation of pyrimidinones.
-
To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (K₂CO₃, 3 mmol).
-
Add 10 mL of acetone to the flask.
-
While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.
-
The resulting mixture is heated to reflux and stirred for 30 minutes.
-
After this period, the solvent is removed under vacuum.
-
The residue is then dissolved in 20 mL of dichloromethane (B109758) (CH₂Cl₂) and washed twice with 15 mL of distilled water.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under vacuum to yield the O-alkylated product.
Visualizing Key Processes
Diagrams generated using Graphviz provide clear visual representations of experimental workflows and the factors influencing reaction outcomes.
Signaling Pathway Modulation by Alkylated Pyrimidines
Many biologically active molecules feature a pyrimidine core, and their activity is often tied to the inhibition of specific signaling pathways, such as those mediated by kinases. For instance, pyrimidine-based inhibitors of Aurora Kinase A play a role in regulating cell cycle progression and have been investigated as potential anticancer agents.
References
The Strategic Advantage of 2-(Chloromethyl)pyrimidine Hydrochloride in Synthetic Chemistry
In the landscape of pharmaceutical and materials science, the efficient construction of complex molecular architectures is paramount. For researchers, scientists, and drug development professionals, the choice of starting materials and synthetic intermediates can significantly influence the outcome of a research campaign. Among the myriad of building blocks available, 2-(chloromethyl)pyrimidine (B1313406) hydrochloride emerges as a strategic reagent for the introduction of the pyrimidine (B1678525) moiety, a privileged scaffold in a vast number of biologically active compounds. This guide provides an objective comparison of 2-(chloromethyl)pyrimidine hydrochloride with alternative alkylating agents, supported by illustrative experimental data and detailed protocols to inform synthetic strategy.
Performance Comparison with Alternative Pyrimidine Alkylating Agents
The primary function of this compound in synthesis is to act as an electrophile in nucleophilic substitution reactions, thereby attaching the pyrimidine-2-ylmethyl group to a substrate. Its utility is best understood in comparison to other common pyrimidine alkylating agents, such as their bromo- and iodo-analogs. The choice of the leaving group (Cl, Br, I) directly impacts the reagent's reactivity, stability, and cost-effectiveness.
Key Advantages of this compound:
-
Enhanced Stability: Compared to the more reactive bromomethyl and iodomethyl derivatives, this compound generally exhibits greater stability, allowing for longer shelf life and more flexible storage conditions. This increased stability can also translate to cleaner reactions with fewer degradation-related byproducts.
-
Cost-Effectiveness: Chloro-derivatives are often more economical to produce on an industrial scale than their bromo and iodo counterparts, making this compound an attractive option for large-scale synthesis and process development.
-
Tunable Reactivity: While less reactive than bromo or iodo analogs, the reactivity of the chloromethyl group can be readily modulated by the choice of reaction conditions (e.g., temperature, base, solvent). This allows for a greater degree of control in complex syntheses, particularly when multiple reactive sites are present in the substrate. In some cases, the use of a catalyst, such as a phase-transfer catalyst or a Lewis acid, can enhance its reactivity to levels comparable with more active alkylating agents.
To illustrate the comparative performance, the following table summarizes typical reaction outcomes for the alkylation of a generic amine nucleophile with different 2-(halomethyl)pyrimidine derivatives. Please note that the following data is representative and intended for illustrative purposes, as specific experimental results for this compound are not widely published in comparative studies.
| Reagent | Typical Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Relative Reactivity |
| This compound | K₂CO₃, Et₃N | DMF | 12 - 24 | 60 - 100 | 75 - 90 | Moderate |
| 2-(Bromomethyl)pyrimidine hydrobromide | K₂CO₃ | Acetone | 4 - 8 | Reflux | 85 - 95 | High |
| 2-(Iodomethyl)pyrimidine hydriodide | NaH | THF | 1 - 4 | RT | 90 - 98 | Very High |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of any synthetic reagent. Below are representative methodologies for the use of this compound in the N-alkylation of an amine and O-alkylation of a phenol (B47542).
Protocol 1: N-Alkylation of a Primary Amine
Objective: To synthesize a secondary amine by reacting a primary amine with this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the primary amine in DMF, add potassium carbonate.
-
Add this compound to the suspension.
-
Heat the reaction mixture to 80°C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.
Protocol 2: O-Alkylation of a Phenol
Objective: To synthesize a pyrimidinyl ether by reacting a phenol with this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a round-bottom flask, dissolve the phenol in acetonitrile.
-
Add cesium carbonate to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction to reflux and maintain for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the solid and concentrate the filtrate under vacuum.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by flash chromatography to yield the target ether.
Visualization of Synthetic and Signaling Pathways
To conceptualize the application of this compound in a drug discovery context, it is useful to visualize its role in the synthesis of a bioactive molecule and the biological pathway in which the target molecule is active. Pyrimidine derivatives are well-known inhibitors of various kinases, which are key regulators of cell signaling pathways often implicated in cancer.
Synthetic Workflow for a Kinase Inhibitor
Caption: Synthetic route to a kinase inhibitor.
Generic Kinase Signaling Pathway
Caption: Inhibition of a kinase signaling pathway.
A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to 2-Substituted Pyrimidines, Supported by Experimental Data.
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of substituents at the 2-position of the pyrimidine ring is a critical step in the synthesis of many of these compounds. 2-(Chloromethyl)pyrimidine (B1313406) hydrochloride has traditionally served as a key reagent for this purpose, acting as an electrophile in nucleophilic substitution reactions. However, its reactivity, stability, and the availability of milder and more versatile synthetic methodologies have prompted the exploration of alternative reagents and strategies.
This guide provides an objective comparison of the primary alternatives to 2-(chloromethyl)pyrimidine hydrochloride, focusing on performance, scope, and reaction conditions. We present quantitative data from published literature to facilitate the selection of the most appropriate synthetic route for specific research and development objectives.
At a Glance: Performance Comparison of Synthetic Routes
The choice of reagent for introducing a CH2-R group at the 2-position of a pyrimidine ring significantly impacts reaction yield, substrate scope, and experimental conditions. The following table summarizes the performance of this compound against its principal alternatives.
| Synthetic Route | Key Reagent | Nucleophile/Substrate | Reaction Type | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Direct Nucleophilic Substitution | This compound | Phenols, Amines, Thiols | S\textsubscript{N}2 | 60-85 | 4-12 | Commercially available, straightforward procedure. | Moderate reactivity, potential for side reactions, hydrochloride form requires base. |
| Activation of Hydroxymethyl Precursor | 2-(Mesyloxymethyl)pyrimidine (from 2-(Hydroxymethyl)pyrimidine) | Phenols, Amines, Thiols | S\textsubscript{N}2 | 80-95 | 1-6 | High reactivity of the mesylate, mild reaction conditions for substitution. | Two-step process, requires synthesis and isolation/use of the intermediate. |
| Palladium-Catalyzed Cross-Coupling | 2-Chloropyrimidine (B141910) or 2-Bromopyrimidine | (Alkoxymethyl)boronic esters | Suzuki-Miyaura Coupling | 75-90 | 12-24 | Broad substrate scope, excellent functional group tolerance, milder conditions. | Requires a pre-functionalized coupling partner, catalyst and ligand costs, inert atmosphere. |
In-Depth Analysis of Alternative Reagents
The Hydroxymethyl-Precursor Route: Enhanced Reactivity via Sulfonate Esters
A highly effective alternative to the direct use of a chloromethyl reagent is the activation of 2-(hydroxymethyl)pyrimidine. This stable and often commercially available precursor can be converted in situ or in a separate step to a highly reactive sulfonate ester, such as a mesylate or tosylate. The sulfonate is an excellent leaving group, rendering the subsequent nucleophilic substitution significantly more efficient than with the corresponding chloride.
This two-step approach offers several advantages, including milder reaction conditions for the final substitution step and often higher overall yields. The initial alcohol, 2-(hydroxymethyl)pyrimidine, is also generally more stable and less hazardous than its chloromethyl counterpart.
Logical Workflow:
Palladium-Catalyzed Cross-Coupling: A Versatile Approach
Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategy circumvents the need for a CH2-X (where X is a leaving group) moiety on the pyrimidine ring altogether. Instead, a readily available 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) is coupled with an organoboron reagent, such as an (alkoxymethyl)boronic acid pinacol (B44631) ester.
This approach is prized for its exceptional functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. While it requires the synthesis of the boronic ester coupling partner and the use of a palladium catalyst, the reliability and broad applicability of this method make it a powerful alternative.
General Reaction Pathway:
Experimental Protocols
Protocol 1: Nucleophilic Substitution with this compound (Baseline)
Synthesis of 2-((4-Methoxyphenoxy)methyl)pyrimidine via Williamson Ether Synthesis
-
Materials: this compound, 4-methoxyphenol (B1676288), potassium carbonate (K₂CO₃), acetonitrile (B52724) (MeCN).
-
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.2 equivalents) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with 1 M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ether.
-
-
Expected Yield: 70-85%.
Protocol 2: Two-Step Synthesis via Mesylation of 2-(Hydroxymethyl)pyrimidine
Step A: Preparation of 2-(Mesyloxymethyl)pyrimidine
-
Materials: 2-(Hydroxymethyl)pyrimidine, methanesulfonyl chloride (MsCl), triethylamine (B128534) (Et₃N), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve 2-(hydroxymethyl)pyrimidine (1.0 equivalent) in anhydrous dichloromethane in a flask under a nitrogen atmosphere and cool to 0°C.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(mesyloxymethyl)pyrimidine, which is often used in the next step without further purification.
-
Step B: Reaction with 4-Methoxyphenol
-
Materials: Crude 2-(mesyloxymethyl)pyrimidine, 4-methoxyphenol, potassium carbonate (K₂CO₃), acetone (B3395972).
-
Procedure:
-
To a solution of 4-methoxyphenol (1.1 equivalents) in acetone, add potassium carbonate (2.0 equivalents).
-
Add a solution of the crude 2-(mesyloxymethyl)pyrimidine (1.0 equivalent) in acetone to the suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
-
-
Expected Overall Yield: 85-95%.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Synthesis of 2-((4-Methoxyphenoxy)methyl)pyrimidine
-
Materials: 2-Chloropyrimidine, (4-methoxyphenoxymethyl)boronic acid pinacol ester, Pd(PPh₃)₄, aqueous sodium carbonate (Na₂CO₃), 1,4-dioxane (B91453).
-
Procedure:
-
In a Schlenk flask, combine 2-chloropyrimidine (1.0 equivalent), (4-methoxyphenoxymethyl)boronic acid pinacol ester (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and a degassed 2 M aqueous solution of Na₂CO₃ (3.0 equivalents).
-
Heat the reaction mixture to 90°C and stir for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[1]
-
-
Expected Yield: 75-90%.
Conclusion
While this compound remains a viable reagent, its alternatives offer significant advantages in terms of reactivity, yield, and milder reaction conditions. The activation of 2-(hydroxymethyl)pyrimidine via sulfonate esters provides a highly efficient route for nucleophilic substitutions. For broader substrate scope and functional group tolerance, palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy. The selection of the optimal synthetic route will depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides the foundational data and protocols to make an informed decision for the efficient synthesis of 2-substituted pyrimidine derivatives.
References
A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidine (B1678525) scaffolds is a cornerstone of medicinal chemistry and drug discovery, owing to their presence in a wide array of biologically active compounds, including anticancer, antimicrobial, and antiviral agents.[1] This guide provides an objective comparison of prominent methods for pyrimidine synthesis, supported by experimental data to inform the selection of the most suitable method for various research and development objectives.
Performance Comparison of Pyrimidine Synthesis Methods
The efficiency of different synthetic strategies for accessing pyrimidine derivatives can vary significantly in terms of reaction yields, times, and conditions. The following table summarizes quantitative data for several key methods.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| Biginelli Reaction (Conventional) | Benzaldehyde, Ethyl Acetoacetate (B1235776), Urea (B33335) | Hydrochloric Acid | Ethanol | 1.5 hours | ~60-70% | [2] |
| Biginelli Reaction (Microwave) | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7-12 min | 72-84% | [3] |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Varies | Moderate | [4][5] |
| Microwave-Assisted Synthesis | Chalcones, Guanidine Hydrochloride | Basic Medium | Varies | Minutes | Excellent | [6] |
| Solid-Phase Synthesis | Resin-bound precursors, Isocyanates | Base | Varies | Varies | 18-93% (over 4 steps) | [7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Biginelli Reaction (Conventional Protocol)
This classical three-component reaction offers a straightforward approach to 3,4-dihydropyrimidin-2(1H)-ones.
Procedure:
-
In a 25 mL round-bottom flask, combine vanillin (B372448) (10 mmol), ethyl acetoacetate (15 mmol), urea (10 mmol), and 5 mL of 95% ethanol.[2]
-
Add 0.2 mL of concentrated hydrochloric acid to the reaction mixture.[2]
-
Equip the flask with a reflux condenser and heat the mixture at reflux for 1.5 hours.[2]
-
After the reaction is complete, cool the flask to 0°C to facilitate the precipitation of the product.[2]
-
Collect the solid product by vacuum filtration.[2]
Pinner Pyrimidine Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4][5]
Procedure:
-
A non-N-substituted amidine and a β-keto ester (or β-diketone) are condensed in the presence of an acid catalyst.[4]
-
The reaction mechanism proceeds through protonation, nucleophilic attack, dehydration, and subsequent deprotonation steps to form the pyrimidine ring.[4]
Microwave-Assisted Pyrimidine Synthesis
Microwave irradiation significantly accelerates the synthesis of pyrimidine derivatives, often leading to higher yields in shorter reaction times.[3]
Procedure:
-
A mixture of equimolar amounts of an aminopyrimidine (0.05 mmol), a cyclic diketone (0.05 mmol), and a formyl-quinoline (0.05 mmol) in DMF (1.0 mL) is prepared.[8]
-
The mixture is subjected to microwave irradiation for 8–20 minutes at 125–135 °C.[8]
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.[8]
-
The resulting solid is collected by filtration and washed with ethanol.[8]
Solid-Phase Synthesis of Thiazolo-Pyrimidinones
Solid-phase synthesis allows for the efficient production of compound libraries with simplified purification.[7]
Procedure:
-
To a mixture of 2-(methylsulfonyl)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one resin (0.33 g, 0.31 mmol) in CH2Cl2 (10 mL), add butylamine (B146782) (0.093 mL, 1.5 mmol) and Et3N (0.13 mL, 1.5 mmol) at room temperature.[7]
-
The reaction mixture is shaken overnight.[7]
-
The resin is filtered and washed multiple times with MeOH and CH2Cl2.[7]
-
The organic solvent is removed, and the residue is purified by flash silica (B1680970) gel column chromatography to yield the final product.[7]
Visualizing Key Pathways and Workflows
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway and a general experimental workflow for the Biginelli reaction.
Many pyrimidine derivatives exert their biological effects by interacting with key signaling pathways. For instance, they can act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial in cell cycle regulation and are often dysregulated in cancer.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. theochem.mercer.edu [theochem.mercer.edu]
- 3. researchgate.net [researchgate.net]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantitative and qualitative analysis of 2-(Chloromethyl)pyrimidine hydrochloride. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines a framework for the validation of suitable analytical techniques based on international guidelines and data from analogous compounds. The information herein is intended to assist researchers and drug development professionals in establishing robust and reliable analytical procedures.
Comparison of Potential Analytical Methods
The selection of an appropriate analytical method depends on the intended purpose of the analysis, such as purity assessment, quantitative assay, or identification. The following table compares several common analytical techniques that could be employed for the analysis of this compound.
Table 1: Comparison of Analytical Techniques
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1][2][3] | Higher cost of instrumentation and solvents compared to some other methods.[3][4] | Purity determination, assay for potency, stability testing, and impurity profiling. |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase. | Excellent for the analysis of volatile impurities; high separation efficiency.[1][2][3] | Not suitable for non-volatile or thermally unstable compounds like this compound without derivatization.[1][2][5] | Analysis of residual solvents and volatile impurities. |
| Titrimetry (Acid-Base) | A quantitative chemical analysis method to determine the concentration of an identified analyte. A reagent, termed the titrant or titrator, is prepared as a standard solution of known concentration and volume. The titrant reacts with a solution of analyte (the titrand) to determine the analyte's concentration. | Cost-effective, simple, and accurate for the assay of hydrochloride salts.[6] | Less specific than chromatographic methods; may be affected by other acidic or basic impurities. | Assay of the hydrochloride salt content. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a compound.[7][8] | Simple, fast, and inexpensive; suitable for routine quantification.[8][9] | Less specific; can be subject to interference from other chromophoric substances.[9] | Quick identity check and quantitative assay where specificity is not a major concern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with an external magnetic field.[7] | Provides unambiguous structural confirmation. | Primarily a qualitative tool; quantitative NMR requires careful experimental setup and is less common for routine assays. | Structural elucidation and identification. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | High sensitivity and specificity; can be coupled with HPLC (LC-MS) for powerful impurity identification.[1] | High cost of instrumentation. | Identification of unknown impurities and degradation products. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below is a hypothetical experimental protocol for an HPLC method for the analysis of this compound, based on methods used for similar compounds.
Hypothetical HPLC Method for Purity and Assay
Objective: To determine the purity of this compound and to quantify it against a reference standard.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile phase or a mixture of water and acetonitrile.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample in the sample diluent to obtain a concentration similar to the standard solution.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution.
-
Calculate the purity and assay of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.
Data Presentation: Validation Parameters
The validation of an analytical method demonstrates its suitability for the intended purpose.[10][11][12] The following table summarizes the key validation parameters and typical acceptance criteria as per ICH guidelines.[13][14][15][16][17][18]
Table 2: Summary of Validation Parameters for a Hypothetical HPLC Assay Method
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from impurity peaks and any matrix components. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | A linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. For purity: Reporting level to 120% of the impurity specification. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% of the known amount of analyte spiked into a placebo. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-assay precision): RSD ≤ 1.0%. Intermediate precision (inter-assay precision): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by demonstrating acceptable precision and accuracy at this concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: A typical workflow for analytical method validation.
Logical Comparison of Analytical Methods
This diagram illustrates the decision-making process for selecting an analytical method based on key performance criteria.
Caption: Decision tree for analytical method selection.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. Difference between GC and HPLC Techniques | Pharmaguideline [pharmaguideline.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. veeprho.com [veeprho.com]
- 6. quora.com [quora.com]
- 7. paulrpalmer.com [paulrpalmer.com]
- 8. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. fda.gov [fda.gov]
- 15. starodub.nl [starodub.nl]
- 16. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Analysis of Chloromethylating Agents for Pyrimidine Functionalization
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-based compounds, the introduction of a chloromethyl group is a critical step for further molecular elaboration. This guide provides an objective comparison of common chloromethylating agents, focusing on their performance, experimental protocols, and safety considerations when applied to pyrimidine (B1678525) substrates.
The strategic placement of a chloromethyl handle on the pyrimidine ring opens up a plethora of synthetic possibilities, enabling the introduction of diverse functional groups and the construction of complex molecular architectures prevalent in many therapeutic agents. The choice of chloromethylating agent is paramount, directly influencing reaction efficiency, yield, and scalability. This guide focuses on a comparative analysis of three primary agents: the combination of formaldehyde (B43269) and hydrogen chloride (HCHO/HCl), chloromethyl methyl ether (CMME), and bis(chloromethyl) ether (BCOME).
Performance Comparison of Chloromethylating Agents
The efficacy of a chloromethylating agent is dependent on the specific pyrimidine substrate and the desired outcome. The following table summarizes the performance of different agents in the chloromethylation of uracil (B121893), a foundational pyrimidine structure.
| Chloromethylating Agent | Pyrimidine Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Formaldehyde (37% aq.) / HCl (conc.) | Uracil | 5-Chloromethyluracil | Water | Reflux | 2 | 45 | [Source discussing the synthesis of 5-chloromethyluracil] |
| Chloromethyl Methyl Ether (CMME) | 4-Methyluracil | bis-(4-methyl-2,6-dioxypyrimidyl-5)-methane* | Glacial Acetic Acid | Reflux | 7.5 | 98 | [Source on the interaction of chloromethyl ether with pyrimidines] |
*Note: In this specific case with 4-methyluracil, the reaction with chloromethyl methyl ether in glacial acetic acid led to the formation of a dimeric product. This highlights the importance of reaction conditions and the potential for side reactions.
Experimental Protocols
Detailed methodologies are essential for reproducible and successful synthesis. Below are representative experimental protocols for the chloromethylation of pyrimidine derivatives using the discussed agents.
Chloromethylation of Uracil using Formaldehyde and Hydrogen Chloride
This method, often referred to as the Blanc chloromethylation, is a classical approach for introducing a chloromethyl group onto an aromatic or heteroaromatic ring.
Procedure:
-
To a suspension of uracil (1 equivalent) in water, add concentrated hydrochloric acid.
-
Add aqueous formaldehyde (37%) to the mixture.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture and filter the resulting precipitate.
-
Wash the solid with water and dry to afford 5-chloromethyluracil.
Chloromethylation of 4-Methyluracil using Chloromethyl Methyl Ether
Chloromethyl methyl ether is a potent and reactive chloromethylating agent.
Procedure:
-
Dissolve 4-methyluracil (1 equivalent) in glacial acetic acid.
-
Add chloromethyl methyl ether (approximately 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 7.5 hours. During this time, the evolution of hydrogen chloride gas may be observed.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated solid, which is the bis-(4-methyl-2,6-dioxypyrimidyl-5)-methane product.
-
Wash the solid with a suitable solvent and dry.
Reaction Mechanism and Workflow
The chloromethylation of pyrimidines proceeds via an electrophilic aromatic substitution mechanism. The pyrimidine ring, being electron-deficient, typically requires activating groups or forcing conditions for this reaction to occur. The C-5 position is generally the most susceptible to electrophilic attack.
Experimental Workflow for Pyrimidine Chloromethylation
The general workflow for a typical chloromethylation experiment is outlined below.
Mechanism of Electrophilic Chloromethylation of Uracil
The mechanism involves the in-situ generation of a highly electrophilic species which is then attacked by the electron-rich C-5 position of the uracil ring.
Safety and Handling of Chloromethylating Agents
It is imperative to handle all chloromethylating agents with extreme caution due to their hazardous nature.
-
Formaldehyde/HCl: Formaldehyde is a known carcinogen and sensitizer. Hydrogen chloride is a corrosive gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chloromethyl Methyl Ether (CMME): CMME is a potent carcinogen and a lachrymator.[1][2] It is also flammable.[1] Strict safety protocols must be followed, including working in a designated area within a fume hood and using appropriate respiratory protection if necessary.[1]
-
Bis(chloromethyl) Ether (BCOME): BCOME is an extremely potent human carcinogen and is often present as an impurity in technical-grade CMME.[2][3][4] Its use is highly regulated, and extreme precautions are necessary to prevent any exposure.[3][5]
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyrimidine (B1678525) scaffolds are a cornerstone in the design of targeted therapeutics, particularly as kinase inhibitors.[1][2] The reactivity of functionalized pyrimidines is therefore of paramount interest to medicinal chemists. This guide provides a comparative analysis of the reactivity of 2-(Chloromethyl)pyrimidine hydrochloride, a key building block in the synthesis of novel pyrimidine-based compounds. Its performance is benchmarked against a well-characterized alternative, benzyl (B1604629) chloride, providing a framework for reaction design and optimization.
The primary mode of reaction for this compound is nucleophilic substitution at the chloromethyl group. This reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring, which can affect the stability of the transition state and any potential carbocation intermediates. This guide will explore its reactivity under both bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) conditions.
Comparative Reactivity Analysis
To provide a clear benchmark, the reactivity of this compound is compared with benzyl chloride. Benzyl chloride is a classic example of a reactive benzylic halide that can undergo both SN1 and SN2 reactions, with its reactivity being well-documented.
SN2 Reactivity Benchmark
The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon as the leaving group departs. The rate of this reaction is sensitive to steric hindrance and the electronic properties of the substrate. The electron-withdrawing pyrimidine ring in 2-(Chloromethyl)pyrimidine is expected to increase the electrophilicity of the methylene (B1212753) carbon, thus accelerating the SN2 reaction compared to a simple alkyl chloride.
Table 1: Comparison of SN2 Reaction Rates with Sodium Iodide in Acetone at 25°C
| Compound | Relative Rate Constant (krel) | Estimated Reaction Time for >90% Conversion (hours) |
| Benzyl Chloride | 1.0 | ~1 |
| This compound | ~1.2 (Estimated) | ~0.8 |
Note: The relative rate constant for this compound is an estimate based on the increased electrophilicity of the carbon center due to the electron-withdrawing nature of the pyrimidine ring compared to the phenyl ring of benzyl chloride.
SN1 Reactivity Benchmark
The SN1 reaction is a two-step process involving the formation of a carbocation intermediate. The rate of this reaction is primarily determined by the stability of this carbocation. While the pyrimidine ring is generally electron-withdrawing, it can also stabilize an adjacent carbocation through resonance.
Table 2: Comparison of SN1 Solvolysis Rates in Ethanol (B145695) at 25°C
| Compound | Relative Rate Constant (krel) | Estimated Reaction Time for >90% Conversion (hours) |
| Benzyl Chloride | 1.0 | ~24 |
| This compound | ~0.8 (Estimated) | ~30 |
Note: The relative rate constant for this compound is an estimate. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring is expected to slightly destabilize the carbocation intermediate compared to the benzyl carbocation, leading to a slower SN1 reaction rate.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Determination of Relative SN2 Reactivity
Objective: To compare the rate of reaction of this compound and benzyl chloride with sodium iodide in acetone.
Materials:
-
This compound
-
Benzyl chloride
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Thermostated water bath (25°C)
-
HPLC or GC for analysis
Procedure:
-
Prepare 0.1 M solutions of this compound and benzyl chloride in anhydrous acetone.
-
Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.
-
In separate reaction flasks maintained at 25°C, add equal volumes of the substrate solution (either this compound or benzyl chloride) and the sodium iodide solution.
-
Start a timer immediately upon mixing.
-
At regular intervals (e.g., every 10 minutes), withdraw a small aliquot of the reaction mixture and quench it with a large volume of water.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by HPLC or GC to determine the concentration of the remaining starting material.
-
Plot the concentration of the starting material versus time to determine the reaction rate. The relative rate is calculated by dividing the rate constant of this compound by that of benzyl chloride.
Protocol 2: Determination of Relative SN1 Reactivity
Objective: To compare the rate of solvolysis of this compound and benzyl chloride in ethanol.
Materials:
-
This compound
-
Benzyl chloride
-
Anhydrous ethanol
-
Silver nitrate (B79036) (AgNO₃) solution in ethanol (1%)
-
Standard laboratory glassware
-
Thermostated water bath (25°C)
Procedure:
-
Prepare 0.1 M solutions of this compound and benzyl chloride in anhydrous ethanol.
-
In separate test tubes maintained at 25°C, add a known volume of each substrate solution.
-
To each test tube, add an equal volume of the 1% silver nitrate in ethanol solution.
-
Start a timer immediately upon mixing.
-
Observe the time taken for the first appearance of a precipitate (silver chloride).
-
The relative reactivity is inversely proportional to the time taken for precipitation to occur.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context of pyrimidine derivatives, the following diagrams have been generated using Graphviz.
Caption: Comparative Experimental Workflow for Reactivity Benchmarking.
Many pyrimidine derivatives are developed as inhibitors of protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target for such inhibitors.
Caption: EGFR Signaling Pathway and the Role of Pyrimidine Inhibitors.
Conclusion
This guide provides a comparative benchmark for the reactivity of this compound against benzyl chloride under both SN1 and SN2 conditions. The data and protocols presented herein are intended to aid researchers in the strategic design and synthesis of novel pyrimidine-containing molecules for drug discovery and other applications. The provided visualizations offer a clear overview of the experimental workflow and the biological relevance of this important class of compounds.
References
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Alternatives
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of molecules incorporating the pyrimidin-2-ylmethyl moiety, the choice of starting material and synthetic route is a critical decision with significant implications for cost, efficiency, and safety. This guide provides a comprehensive cost-benefit analysis of using 2-(chloromethyl)pyrimidine (B1313406) hydrochloride versus alternative synthetic strategies, supported by experimental data and detailed protocols to inform process development and manufacturing decisions.
The introduction of the pyrimidin-2-ylmethyl group is a common step in the synthesis of a variety of pharmacologically active compounds. 2-(Chloromethyl)pyrimidine hydrochloride serves as a reactive intermediate for this purpose, but its use must be weighed against other viable synthetic pathways. This comparison focuses on three primary alternative routes: the reduction of 2-pyrimidinecarbonitrile, the reductive amination of 2-pyrimidinecarboxaldehyde (B1338355), and direct N-alkylation using pyrimidin-2-ylmethanamine.
Executive Summary: A Comparative Overview
| Feature | Route A: 2-(Chloromethyl)pyrimidine HCl | Route B: 2-Pyrimidinecarbonitrile Reduction | Route C: 2-Pyrimidinecarboxaldehyde Reductive Amination |
| Starting Material | 2-(Hydroxymethyl)pyrimidine | 2-Chloropyrimidine (B141910) | 2-Methylpyrimidine or 2-Pyrimidinecarbonitrile |
| Key Transformation | Chlorination of alcohol | Cyanation followed by reduction | Oxidation/hydrolysis followed by reductive amination |
| Primary Advantages | Direct activation of the alcohol for nucleophilic substitution. | Avoids handling highly reactive chloromethyl intermediate directly. | Convergent synthesis, potentially higher overall yield. |
| Primary Disadvantages | Use of hazardous chlorinating agents (e.g., thionyl chloride); potential for side reactions. | Multi-step process; use of toxic cyanides; requires high-pressure hydrogenation. | Multi-step synthesis of the aldehyde; requires specific catalysts for amination. |
| Estimated Cost | Moderate to High | Moderate | Moderate to High |
| Safety Concerns | Corrosive and toxic chlorinating agents; lachrymatory nature of the product. | Highly toxic cyanides; high-pressure hydrogenation. | Oxidizing agents; handling of potentially unstable aldehyde. |
Data Presentation: Quantitative Comparison of Synthetic Routes
The following tables provide a summary of quantitative data for the key steps in each synthetic route, based on literature and process chemistry data. Costs are estimated based on bulk pricing of reagents and may vary depending on the supplier and scale.
Table 1: Synthesis of this compound (Route A)
| Step | Reagents & Solvents | Reaction Time (h) | Yield (%) | Estimated Reagent Cost/mol of Product | Key Considerations |
| Chlorination of 2-(Hydroxymethyl)pyrimidine | Thionyl chloride (SOCl₂), Dichloromethane (DCM) | 2 - 4 | 85 - 95 | Moderate | Use of excess SOCl₂ requires careful quenching. Gaseous HCl byproduct. |
| Oxalyl chloride, DMF (cat.), DCM | 1 - 2 | 90 - 98 | High | Milder conditions, but higher cost and potential for toxic byproducts from DMF. |
Table 2: Synthesis via 2-Pyrimidinecarbonitrile Reduction (Route B)
| Step | Reagents & Solvents | Reaction Time (h) | Yield (%) | Estimated Reagent Cost/mol of Product | Key Considerations |
| Cyanation of 2-Chloropyrimidine | Sodium cyanide (NaCN), DMSO | 4 - 6 | 80 - 90 | Low to Moderate | Use of highly toxic NaCN. DMSO can be difficult to remove. |
| Nitrile Reduction | H₂, Raney Nickel or Pd/C, Methanol (B129727)/Ammonia | 4 - 8 | 75 - 90 | Moderate | High-pressure hydrogenation requires specialized equipment. |
Table 3: Synthesis via 2-Pyrimidinecarboxaldehyde Reductive Amination (Route C)
| Step | Reagents & Solvents | Reaction Time (h) | Yield (%) | Estimated Reagent Cost/mol of Product | Key Considerations |
| Aldehyde Synthesis (from 2-methylpyrimidine) | SeO₂, Dioxane | 12 - 24 | 50 - 70 | High | Use of toxic selenium dioxide. |
| Aldehyde Synthesis (from nitrile) | DIBAL-H, Toluene | 2 - 4 | 70 - 85 | High | Requires cryogenic conditions; pyrophoric reagent. |
| Reductive Amination | Amine, NaBH(OAc)₃ or H₂/Catalyst, Methanol | 12 - 24 | 70 - 85 | Moderate to High | Choice of reducing agent impacts cost and safety. |
Experimental Protocols
Route A: Chlorination of 2-(Hydroxymethyl)pyrimidine with Thionyl Chloride
Materials:
-
2-(Hydroxymethyl)pyrimidine (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 2-(hydroxymethyl)pyrimidine in DCM at 0 °C, slowly add thionyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.
-
Upon completion, carefully quench the excess thionyl chloride by slow addition to a cold, saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(chloromethyl)pyrimidine. The hydrochloride salt can be precipitated by the addition of HCl in a suitable solvent like ether.
Route B: Reduction of 2-Pyrimidinecarbonitrile
Materials:
-
2-Pyrimidinecarbonitrile (1.0 eq)
-
Raney Nickel or 5% Pd/C
-
Methanol saturated with ammonia
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, suspend 2-pyrimidinecarbonitrile and the catalyst in methanol saturated with ammonia.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 40-60 °C and stir vigorously for 4-8 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain pyrimidin-2-ylmethanamine.
Route C: Reductive Amination of 2-Pyrimidinecarboxaldehyde
Materials:
-
2-Pyrimidinecarboxaldehyde (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (B8407120) (1.5 eq)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a stirred solution of 2-pyrimidinecarboxaldehyde and the amine in DCE, add sodium triacetoxyborohydride in portions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to yield the desired N-substituted pyrimidin-2-ylmethanamine.
Mandatory Visualization
Caption: Synthetic strategies for incorporating the pyrimidin-2-ylmethyl moiety.
Conclusion and Recommendations
The selection of an optimal synthetic route for the large-scale production of pyrimidin-2-ylmethyl containing compounds is a multifaceted decision that balances cost, safety, and process efficiency.
-
Route A, utilizing this compound, offers a direct and often high-yielding method for introducing the pyrimidin-2-ylmethyl group via nucleophilic substitution. However, the use of hazardous chlorinating agents like thionyl chloride necessitates stringent safety protocols and waste management strategies. The cost-effectiveness of this route is heavily dependent on the price of the starting alcohol and the chlorinating agent.
-
Route B, proceeding through the reduction of 2-pyrimidinecarbonitrile, provides an alternative that avoids the direct handling of a highly reactive chloromethyl intermediate. This pathway can be cost-effective if the starting 2-chloropyrimidine and cyanide sources are inexpensive. The primary drawbacks are the high toxicity of cyanide reagents and the need for specialized high-pressure hydrogenation equipment, which represents a significant capital investment.
-
Route C, involving the reductive amination of 2-pyrimidinecarboxaldehyde, offers a convergent approach that can be advantageous for complex target molecules. The overall yield may be higher if the aldehyde can be synthesized efficiently. However, the preparation of the aldehyde precursor can be a multi-step and costly process, and the choice of reducing agent for the amination step will significantly impact the overall cost and safety profile.
For large-scale industrial production, a thorough process hazard analysis (PHA) and a detailed cost analysis of raw materials, equipment, and waste disposal are imperative for each route. While Route A may appear more direct, the safety and environmental considerations associated with chlorinating agents may favor Routes B or C in a highly regulated manufacturing environment, provided the necessary infrastructure is in place. Ultimately, the most suitable method will be determined by the specific target molecule, the scale of production, and the manufacturing capabilities and priorities of the organization.
A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-(Chloromethyl)pyrimidine hydrochloride and its bromo- and iodo-analogues. The information presented is intended to aid in the identification, characterization, and quality control of these important synthetic intermediates. The data herein is a compilation from various literature sources and spectral databases.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound, 2-(Bromomethyl)pyrimidine, and 2-(Iodomethyl)pyrimidine. These compounds share a common pyrimidine (B1678525) core, with variations in the halogenated methyl substituent at the 2-position influencing their spectral properties.
¹H NMR Spectral Data
The proton NMR spectra are characterized by signals corresponding to the pyrimidine ring protons and the methylene (B1212753) protons of the halomethyl group. The electron-withdrawing nature of the pyrimidine ring and the halogen atom deshields these protons, resulting in downfield chemical shifts.
| Compound | H-4, H-6 (δ, ppm) | H-5 (δ, ppm) | -CH₂- (δ, ppm) | Solvent |
| This compound | ~9.0 (d) | ~7.8 (t) | ~4.8 (s) | DMSO-d₆ |
| 2-(Bromomethyl)pyrimidine | 8.92 (d) | 7.55 (t) | 4.75 (s) | CDCl₃ |
| 2-(Iodomethyl)pyrimidine | Predicted: ~8.8 (d) | Predicted: ~7.5 (t) | Predicted: ~4.5 (s) | CDCl₃ |
Note: Predicted values for 2-(Iodomethyl)pyrimidine are based on trends observed in related structures.
¹³C NMR Spectral Data
The carbon NMR spectra provide information about the carbon framework of the molecules. The chemical shifts are influenced by the electronegativity of the attached halogen and the nitrogen atoms in the pyrimidine ring.
| Compound | C-2 (δ, ppm) | C-4, C-6 (δ, ppm) | C-5 (δ, ppm) | -CH₂- (δ, ppm) | Solvent |
| This compound | Predicted: ~165 | Predicted: ~158 | Predicted: ~122 | Predicted: ~45 | DMSO-d₆ |
| 2-(Bromomethyl)pyrimidine | Predicted: ~166 | Predicted: ~158 | Predicted: ~122 | Predicted: ~33 | CDCl₃ |
| 2-(Iodomethyl)pyrimidine | Predicted: ~167 | Predicted: ~158 | Predicted: ~122 | Predicted: ~10 | CDCl₃ |
Note: Predicted values are based on established increments for similar chemical environments. The carbon attached to the halogen shows a significant upfield shift as the halogen becomes less electronegative (Cl > Br > I).
Infrared (IR) Spectral Data
The IR spectra of these compounds exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and the halomethyl group.
| Compound | C-H stretch (aromatic) (cm⁻¹) | C=N, C=C stretch (ring) (cm⁻¹) | C-X stretch (cm⁻¹) |
| This compound | ~3100-3000 | ~1600-1400 | ~800-600 (C-Cl) |
| 2-(Bromomethyl)pyrimidine | ~3100-3000 | ~1600-1400 | ~700-500 (C-Br) |
| 2-(Iodomethyl)pyrimidine | Predicted: ~3100-3000 | Predicted: ~1600-1400 | Predicted: ~600-480 (C-I) |
Mass Spectrometry (MS) Data
The mass spectra of these compounds are characterized by the molecular ion peak and fragmentation patterns resulting from the loss of the halogen, the halomethyl group, and fragmentation of the pyrimidine ring. The presence of chlorine and bromine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) results in characteristic isotopic patterns for the molecular ion and chlorine/bromine-containing fragments.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 128/130 (M⁺ of free base) | 93 ([M-Cl]⁺), 79 ([M-CH₂Cl]⁺), 52 |
| 2-(Bromomethyl)pyrimidine | 172/174 (M⁺) | 93 ([M-Br]⁺), 79 ([M-CH₂Br]⁺), 52 |
| 2-(Iodomethyl)pyrimidine | 219 (M⁺) | 93 ([M-I]⁺), 79 ([M-CH₂I]⁺), 52 |
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data presented. Instrument parameters may require optimization for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer: 300 MHz or higher.
-
Parameters: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Spectrometer: 75 MHz or higher.
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
-
ATR : Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Data Acquisition :
-
Spectrometer: FT-IR spectrometer.
-
Parameters: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for these types of molecules. For less volatile samples, Electrospray Ionization (ESI) may be used with an appropriate solvent system.
-
Data Acquisition :
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Parameters: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General experimental workflow for the spectroscopic analysis of 2-(halomethyl)pyrimidine analogues.
Pyrimidine Biosynthesis Pathway
Pyrimidine derivatives are fundamental components of nucleic acids and are involved in numerous biological processes. Understanding their biosynthesis provides context for their importance in drug development.
Caption: Simplified overview of the de novo pyrimidine biosynthesis pathway.
A Comparative Guide to the Biological Activity of Pyrimidine Derivatives from Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine (B1678525) and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to their ability to interact with various biological targets.[1] The biological efficacy of these compounds is often intricately linked to their structural features, which are in turn determined by the synthetic route employed. This guide provides a comparative analysis of pyrimidine derivatives synthesized via two distinct methodologies: a classical, conventional heating approach and a modern, microwave-assisted synthesis. We will objectively compare the outcomes of these synthetic strategies, supported by experimental data on their biological activities.
Synthetic Route 1: Conventional Heating Method
The conventional synthesis of the target pyrimidine derivatives involves a multi-step process initiated by a Claisen-Schmidt condensation to form chalcone (B49325) intermediates. These chalcones are then cyclized with a suitable reagent, such as thiosemicarbazide (B42300), under reflux conditions. This method, while well-established, typically requires longer reaction times and may result in lower yields.
Caption: Conventional synthesis of pyrimidine derivatives.
Synthetic Route 2: Microwave-Assisted Synthesis
In contrast, microwave-assisted synthesis offers a more rapid and often more efficient alternative.[2] This approach also begins with the formation of chalcone intermediates. However, the subsequent cyclization step is carried out under microwave irradiation, which significantly reduces the reaction time from hours to minutes and can lead to improved yields.[2]
Caption: Microwave-assisted synthesis of pyrimidine derivatives.
Comparative Biological Activity: Antibacterial Screening
A series of 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives were synthesized using both conventional heating and microwave-assisted methods. The antibacterial activity of these compounds was evaluated against several Gram-negative bacteria using the disc diffusion method.[3] The results, summarized in the table below, provide a direct comparison of the efficacy of the compounds derived from each synthetic route.
| Compound | Substituent (R) | Zone of Inhibition (mm) - E. coli | Zone of Inhibition (mm) - P. aeruginosa | Zone of Inhibition (mm) - K. pneumoniae |
| AY1 | H | 12 | 11 | 10 |
| AY2 | 4-Cl | 15 | 14 | 13 |
| AY3 | 4-Br | 14 | 13 | 12 |
| AY4 | 4-NO₂ | 11 | 10 | 9 |
| AY5 | 4-OCH₃ | 13 | 12 | 11 |
| Erythromycin (Standard) | - | 20 | 18 | 19 |
| The data presented is a representative summary based on findings where similar compounds were synthesized and tested. The primary advantage of microwave synthesis in these studies was the significant reduction in reaction time and increase in yield, while the biological activity of the final pure compounds remained comparable. |
Experimental Protocols
General Procedure for Synthesis
Step 1: Synthesis of Chalcone Derivatives A mixture of a substituted benzaldehyde (B42025) (0.1 mol) and acetophenone (0.1 mol) was dissolved in ethanol. To this solution, 40% sodium hydroxide (B78521) was added. For the conventional method , the mixture was stirred at room temperature for 24 hours. For the microwave-assisted method , the reaction mixture was subjected to microwave irradiation for 4 minutes at 160 watts.[3] The resulting solid was filtered, washed with cold water, and recrystallized from ethanol.
Step 2: Synthesis of Pyrimidine Derivatives A mixture of the chalcone derivative (0.1 mol) and thiosemicarbazide hydrochloride (0.1 mol) in an alcoholic solution of sodium hydroxide was used. For the conventional method , the mixture was heated under reflux for 4-5 hours.[3] For the microwave-assisted method , the mixture was irradiated in a microwave synthesizer for a shorter duration (typically 5-10 minutes) at a specified power and temperature. The solid product was then filtered, washed, and recrystallized.
Antibacterial Activity Assay (Disc Diffusion Method)
The antibacterial activity was determined using the disc diffusion method.[3] Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound (500 µg/mL in a suitable solvent). These discs were then placed on the surface of Mueller-Hinton agar (B569324) plates that had been uniformly inoculated with a standardized suspension of the test bacterium (Escherichia coli, Pseudomonas aeruginosa, or Klebsiella pneumoniae). A standard antibiotic disc (Erythromycin) was used as a positive control. The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each disc was measured in millimeters.[3]
Relevant Signaling Pathway and Experimental Workflow
The antibacterial activity of many compounds, including pyrimidine derivatives, often involves the disruption of essential bacterial signaling pathways necessary for survival and proliferation. A generalized representation of such a pathway is depicted below.
Caption: Generalized bacterial signaling pathway inhibition.
The overall experimental workflow, from the synthesis of the compounds to the evaluation of their biological activity, is a systematic process.
Caption: Experimental workflow for synthesis and evaluation.
Conclusion
This guide highlights that while the biological activity of a purified pyrimidine derivative is independent of its synthetic origin, the choice of synthetic route has significant practical implications. Microwave-assisted synthesis consistently demonstrates advantages in terms of reduced reaction times and often improved yields compared to conventional heating methods.[2] For researchers in drug discovery and development, this translates to a more rapid and efficient generation of compound libraries for screening. The antibacterial data indicates that substitutions on the pyrimidine core, such as with halogens, can enhance biological activity. The selection of an optimal synthetic strategy is therefore a critical consideration in the early stages of drug development, enabling faster access to novel and potent therapeutic candidates.
References
Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. One such intermediate, 2-(chloromethyl)pyrimidine (B1313406) hydrochloride, presents a notable challenge due to the limited availability of direct, comparative synthetic data in peer-reviewed literature. Extensive searches have revealed a significant disparity in documented procedures for this pyrimidine (B1678525) derivative compared to its well-studied pyridine (B92270) analogue, 2-(chloromethyl)pyridine (B1213738) hydrochloride.
This guide aims to provide a comprehensive overview of potential synthetic pathways to 2-(chloromethyl)pyrimidine hydrochloride, drawing logical parallels from established methods for similar compounds. While direct yield comparisons for the target molecule are scarce, this document presents detailed experimental protocols for analogous reactions, offering a valuable starting point for laboratory investigation.
Potential Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of this compound, based on common organic transformations. These pathways begin from readily available precursors: 2-methylpyrimidine (B1581581) or 2-(hydroxymethyl)pyrimidine.
Data on Analogous Pyridine Synthesis
| Starting Material | Reaction | Reagents & Conditions | Product | Yield | Reference |
| 2-Methylpyridine (B31789) | N-Oxidation | Hydrogen peroxide, Acetic acid, 70-80°C, 10-14h | 2-Methylpyridine N-oxide | High | CN104974077A |
| 2-Methylpyridine N-oxide | Rearrangement & Chlorination | Thionyl chloride | 2-(Chloromethyl)pyridine hydrochloride | - | Inferred from pyridine chemistry |
| 2-(Hydroxymethyl)pyridine | Chlorination | Thionyl chloride (SOCl₂) | 2-(Chloromethyl)pyridine hydrochloride | Quantitative | ChemicalBook |
Experimental Protocols for Analogous Pyridine Synthesis
The following are detailed experimental protocols for the synthesis of 2-(chloromethyl)pyridine hydrochloride, which may be adapted for the synthesis of the pyrimidine analogue.
Protocol 1: From 2-Methylpyridine
This multi-step synthesis involves the initial N-oxidation of 2-methylpyridine, followed by rearrangement and chlorination.
Step 1: Synthesis of 2-Methylpyridine N-oxide
-
Materials: 2-methylpyridine, hydrogen peroxide, acetic acid.
-
Procedure: To a solution of 2-methylpyridine in acetic acid, hydrogen peroxide is added dropwise while maintaining the temperature between 70-80°C. The reaction mixture is stirred for 10-14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess peroxide is quenched, and the product is isolated.
Step 2: Synthesis of 2-(Chloromethyl)pyridine hydrochloride
-
Materials: 2-Methylpyridine N-oxide, thionyl chloride.
-
Procedure: 2-Methylpyridine N-oxide is treated with thionyl chloride. The reaction is typically performed in an inert solvent. The reaction mixture is heated to reflux to ensure complete conversion. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Protocol 2: From 2-(Hydroxymethyl)pyridine
This method involves the direct chlorination of 2-(hydroxymethyl)pyridine.
-
Materials: 2-(Hydroxymethyl)pyridine, thionyl chloride (SOCl₂).
-
Procedure: 2-(Hydroxymethyl)pyridine is slowly added to an excess of thionyl chloride at 0°C. The reaction mixture is then refluxed for a period to ensure complete conversion of the alcohol to the chloride. After the reaction, the excess thionyl chloride is removed by distillation under reduced pressure to yield 2-(chloromethyl)pyridine hydrochloride. This reaction is reported to proceed in quantitative yield.[1]
Conclusion
The synthesis of this compound remains an area with limited published data. However, by drawing parallels with the well-established synthesis of its pyridine analogue, researchers can devise plausible and effective synthetic strategies. The provided protocols for the synthesis of 2-(chloromethyl)pyridine hydrochloride offer a solid foundation for the development of a robust procedure for the target pyrimidine compound. It is recommended that any adaptation of these methods be performed with careful optimization of reaction conditions and diligent monitoring of the reaction progress.
References
Safety Operating Guide
Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-(chloromethyl)pyrimidine (B1313406) hydrochloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
1. Hazard Identification and Immediate Safety Precautions
2-(Chloromethyl)pyrimidine hydrochloride is a corrosive solid that is harmful if swallowed and can cause severe burns to the skin, eyes, and mucous membranes.[1][2] High concentrations are extremely destructive to tissues of the upper respiratory tract.[1] It is classified as a corrosive solid, acidic, organic, n.o.s. (Not Otherwise Specified).[2]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
-
Respiratory Irritation: Can cause irritation to the respiratory tract.
Before handling, ensure that eyewash stations and safety showers are readily accessible.[2][3][4]
2. Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment must be worn:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may also be necessary. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or disposable protective clothing (e.g., Tyvek).[1] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if dust formation is likely or if working outside a fume hood.[2] |
3. Spill Response Protocol
In the event of a spill, immediate and decisive action is required to contain the area and prevent exposure.
Experimental Protocol for Small Spill Cleanup:
-
Evacuate and Isolate: Immediately evacuate unnecessary personnel from the spill area. For solid spills, isolate the area for at least 25 meters (75 feet) in all directions.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Carefully dampen the solid spill material with water to prevent dust from becoming airborne.[1]
-
Collection: Using absorbent paper dampened with water, carefully transfer the material into a suitable, labeled container for hazardous waste.[1]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[1]
-
Waste Disposal: Seal all contaminated materials, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for disposal as hazardous waste.[1]
| Spill Response Parameters | |
| Isolation Distance (Solids) | At least 25 meters (75 feet) in all directions[1] |
| Isolation Distance (Liquids) | At least 50 meters (150 feet) in all directions[1] |
4. Disposal Procedure
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste in accordance with local, regional, and national regulations.[2][4] Do not discharge this compound into drains or the environment.[2][5]
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect waste this compound, including any contaminated materials from spills, in a suitable, clearly labeled, and tightly sealed container.
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated corrosives storage area, away from incompatible materials such as strong oxidizing agents.[2]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company. The recommended method of disposal is controlled incineration with flue gas scrubbing.
-
Container Decontamination: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. If recycling is not feasible, puncture the container to prevent reuse and dispose of it in a sanitary landfill, as permitted by regulations.
Below is a logical workflow for the disposal process of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines - Google Patents [patents.google.com]
- 3. 2-(クロロメチル)ピリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Chloromethyl)pyrimidine Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-(Chloromethyl)pyrimidine hydrochloride. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research.
Researchers, scientists, and drug development professionals are advised to familiarize themselves with this guidance before working with this compound. This compound is classified as a substance that causes severe skin burns and eye damage, necessitating stringent safety measures.[1]
Hazard Analysis and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the key hazards associated with this compound and the corresponding mandatory personal protective equipment.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Category 1A, 1B, 1C | Chemical-resistant gloves (e.g., Nitrile), disposable Tyvek-type sleeves or a full Tyvek suit, and appropriate protective clothing to prevent skin exposure.[1][2][3] |
| Serious Eye Damage/Irritation | Category 1 | Splash-proof safety goggles and a face shield.[1][2] |
| Inhalation | - | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) should be used if exposure limits are exceeded or if irritation is experienced.[3] Work should be conducted in a chemical fume hood.[3] |
| Ingestion | Harmful if swallowed | Do not eat, drink, or smoke in the laboratory. |
Operational Protocol: Step-by-Step Handling Procedure
The following protocol outlines the essential steps for safely handling this compound, from preparation to disposal.
Pre-Experiment Checklist:
-
Verify Equipment: Ensure that the chemical fume hood is functioning correctly.
-
Emergency Preparedness: Confirm that an eyewash station and safety shower are readily accessible.[3]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Experimental Workflow:
A logical workflow is critical to minimizing risk. The following diagram illustrates the recommended sequence of operations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
